Hsd17B13-IN-98
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H20F3N3O3S |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[2-(3,3-dimethylbutylcarbamoyl)thiophen-3-yl]-5-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C18H20F3N3O3S/c1-17(2,3)7-8-22-16(27)13-10(6-9-28-13)24-15(26)11-4-5-12(25)14(23-11)18(19,20)21/h4-6,9,25H,7-8H2,1-3H3,(H,22,27)(H,24,26) |
InChI Key |
JHZPDEHOVBHIPA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Synthesis of HSD17B13 Inhibitors
Disclaimer: Publicly available information on a specific compound designated "Hsd17B13-IN-98" is not available. This guide provides a comprehensive overview of the discovery and synthesis process for inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), using the well-characterized and potent inhibitor BI-3231 as a primary example. The methodologies and data presented are based on publicly accessible scientific literature and are intended for researchers, scientists, and drug development professionals.
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme predominantly expressed in the liver and is associated with lipid droplets.[1][2] Its role as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) is strongly supported by human genetic studies.[3] Genome-wide association studies (GWAS) have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of progression from simple steatosis to more severe liver pathologies, including NASH, fibrosis, and hepatocellular carcinoma.[3][4] This protective genetic evidence has spurred significant efforts in the pharmaceutical industry to develop small molecule inhibitors that mimic this phenotype.[3]
HSD17B13 is known to be involved in hepatic lipid metabolism.[2][5] The enzyme catalyzes the NAD+-dependent oxidation of various substrates, including steroids like estradiol, and retinoids.[4] Overexpression of HSD17B13 can lead to an increase in the size and number of lipid droplets in hepatocytes.[1] Inhibition of HSD17B13 is therefore hypothesized to reduce lipid accumulation and mitigate liver damage.[1]
Discovery of HSD17B13 Inhibitors: A Representative Workflow
The discovery of potent and selective HSD17B13 inhibitors, such as BI-3231, typically follows a structured drug discovery cascade, beginning with high-throughput screening (HTS) and progressing through lead optimization.[6]
-
Target Validation: Genetic evidence from human studies provided the initial and most critical validation of HSD17B13 as a therapeutic target.[3]
-
High-Throughput Screening (HTS): Large chemical libraries are screened to identify initial "hits." For the discovery of BI-3231, approximately 1.1 to 3.2 million compounds were screened.[6][7] These screens utilize purified recombinant human HSD17B13 enzyme with a known substrate, such as estradiol, and the cofactor NAD+.[6]
-
Hit Confirmation and Characterization: Initial hits from the HTS are confirmed and their potency is determined through dose-response experiments.
-
Lead Optimization: Medicinal chemistry efforts are employed to improve the potency, selectivity, and pharmacokinetic properties of the initial hits. This involves iterative cycles of chemical synthesis and biological testing. The optimization of an initial weakly active hit (IC50 of 1.4 μM) led to the discovery of BI-3231.[6][7]
-
In Vitro and In Vivo Characterization: Promising lead compounds undergo extensive characterization, including assessment of their activity in cellular models and their pharmacokinetic and pharmacodynamic properties in animal models.[8]
Quantitative Data for a Representative HSD17B13 Inhibitor: BI-3231
The following tables summarize key quantitative data for BI-3231, providing a benchmark for the properties of a potent and selective HSD17B13 inhibitor.
Table 1: In Vitro Potency and Selectivity of BI-3231
| Parameter | Human HSD17B13 | Mouse HSD17B13 | Human HSD17B11 | Reference(s) |
|---|---|---|---|---|
| IC50 | 1 nM | 13 nM | >10 µM | [9] |
| Ki | 0.7 ± 0.2 nM | - | - |[9] |
Table 2: Cellular Activity of BI-3231
| Assay Type | Cell Line | IC50 | Reference(s) |
|---|
| Cellular hHSD17B13 Assay | HEK293 | 11 ± 5 nM |[9] |
Table 3: Pharmacokinetic Properties of BI-3231 in Mice
| Parameter | Intravenous (IV) | Oral (PO) | Reference(s) |
|---|---|---|---|
| Dose | 0.5 mg/kg | 5 mg/kg | [7] |
| Clearance (CL) | 133 mL/min/kg | - | [7] |
| Volume of Distribution (Vss) | 6.4 L/kg | - | [7] |
| Half-life (t1/2) | 0.8 h | 1.0 h | [7] |
| AUC | 130 nmol*h/L | 120 nmol*h/L | [7] |
| Oral Bioavailability | - | 10% |[7] |
Experimental Protocols
Detailed methodologies are essential for the discovery and characterization of HSD17B13 inhibitors.
This assay measures the direct inhibition of the HSD17B13 enzyme.
-
Materials:
-
Purified recombinant human HSD17B13 enzyme.
-
Substrate: Estradiol or leukotriene B4 (LTB4).[4]
-
Cofactor: NAD+.[4]
-
Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20).[10]
-
Test compounds dissolved in DMSO.
-
Detection method: MALDI-TOF mass spectrometry to measure product formation or a luminescence-based assay (e.g., NAD-Glo™) to measure NADH production.[7][10]
-
-
Procedure:
-
Dispense test compounds at various concentrations into a microtiter plate.
-
Add the HSD17B13 enzyme and pre-incubate with the compounds.
-
Initiate the reaction by adding a mixture of the substrate (e.g., estradiol) and NAD+.
-
Incubate the reaction at room temperature for a defined period (e.g., 60-120 minutes).[4]
-
Stop the reaction and quantify the product (estrone) or the amount of NADH produced.[7]
-
Calculate the percent inhibition relative to controls and determine the IC50 value.[7]
-
This assay assesses the ability of a compound to inhibit HSD17B13 in a cellular environment.
-
Materials:
-
Procedure:
-
Seed the HSD17B13-overexpressing cells in a multi-well plate.
-
Treat the cells with serial dilutions of the test compound and incubate.[11]
-
Add the substrate (estradiol) to the cells and incubate for a set time (e.g., 3 hours).[11]
-
Collect the cell supernatant, add an internal standard, and prepare for analysis.[11]
-
Quantify the amount of product (estrone) formed using LC-MS/MS.[11]
-
Determine the cellular IC50 value.
-
This protocol outlines a general approach to evaluate the therapeutic effect of an HSD17B13 inhibitor in a diet-induced mouse model.[13]
-
Materials:
-
Procedure:
-
Induce NAFLD/NASH in mice by feeding them a specialized diet for an extended period (e.g., 12-24 weeks).[13]
-
Randomize mice into treatment groups (vehicle control and inhibitor-treated groups).[13]
-
Administer the inhibitor or vehicle daily for a specified duration.
-
At the end of the treatment period, collect blood and liver tissue.[13]
-
Analyze serum for markers of liver injury (e.g., ALT, AST).[13]
-
Perform histological analysis of liver tissue to assess steatosis, inflammation, and fibrosis.[13]
-
Conduct gene expression analysis on liver tissue to examine markers of lipid metabolism and fibrosis.[13]
-
HSD17B13 Signaling Pathway and Mechanism of Action of Inhibitors
HSD17B13 is involved in lipid metabolism within hepatocytes. Its expression can be influenced by factors that regulate lipogenesis. Inhibitors of HSD17B13 block its enzymatic activity, thereby modulating downstream pathways.
Synthesis of a Representative HSD17B13 Inhibitor: BI-3231
The synthesis of BI-3231 is a multi-step process that involves the construction of a substituted pyrazole (B372694) core followed by coupling with other fragments.[7] A detailed, step-by-step protocol is available in the supplementary information of the primary publication.[7] The key transformations are summarized below.
Conclusion
The discovery of potent and selective HSD17B13 inhibitors like BI-3231 represents a significant advancement in the pursuit of novel therapeutics for chronic liver diseases such as NASH. The robust genetic validation of HSD17B13 as a target has provided a strong foundation for these drug discovery efforts. The methodologies and data presented in this guide highlight the comprehensive and rigorous process of modern drug discovery, from large-scale screening to detailed preclinical characterization. As research continues, a deeper understanding of the physiological role of HSD17B13 will further facilitate the development of effective and safe therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. enanta.com [enanta.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Hsd17B13-IN-98: An In-Depth Technical Guide on its Mechanism of Action in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, has emerged as a key player in the pathophysiology of chronic liver diseases, particularly nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[1][2] Predominantly expressed in hepatocytes and localized to lipid droplets, HSD17B13 is implicated in hepatic lipid metabolism.[1][2] Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and hepatocellular carcinoma. This has positioned HSD17B13 as a promising therapeutic target. Hsd17B13-IN-98 is a small molecule inhibitor of HSD17B13, designed to replicate the protective effects observed in individuals with loss-of-function variants. This technical guide elucidates the core mechanism of action of this compound in hepatocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Core Mechanism of Action of this compound in Hepatocytes
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of HSD17B13.[3] By binding to the enzyme, this compound blocks the conversion of its substrates, thereby modulating downstream cellular pathways involved in lipid metabolism, inflammation, and fibrosis.
Enzymatic Inhibition
This compound is an inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). Its potency has been quantified with an IC50 value of less than 0.1 μM for estradiol (B170435), a known substrate of HSD17B13.[3] The precise physiological substrates of HSD17B13 in the context of liver disease are still under active investigation, with evidence pointing towards a role as a retinol (B82714) dehydrogenase, converting retinol to retinaldehyde.[4]
Impact on Cellular Pathways in Hepatocytes
The inhibition of HSD17B13 by this compound is anticipated to influence several key cellular pathways within hepatocytes that contribute to the pathogenesis of NAFLD/NASH:
-
Lipid Metabolism: HSD17B13 is localized to the surface of lipid droplets and its expression is upregulated in NAFLD.[1][5] Overexpression of HSD17B13 promotes the accumulation of intracellular lipid droplets.[5] By inhibiting HSD17B13, this compound is expected to alter lipid droplet dynamics and reduce the accumulation of toxic lipid species, thereby mitigating lipotoxicity.
-
Inflammation: Recent studies suggest a role for human HSD17B13 in promoting liver inflammation. HSD17B13 can form a liquid-liquid phase separation which enhances the biosynthesis of platelet-activating factor (PAF). This, in turn, activates the PAFR/STAT3 pathway to promote fibrinogen expression, leading to increased leukocyte adhesion and triggering liver inflammation.[6] Inhibition of HSD17B13 by this compound may therefore suppress this pro-inflammatory signaling cascade.
-
Fibrosis: HSD17B13 expression in hepatocytes can indirectly promote the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[5] Down-regulation of HSD17B13 has been shown to attenuate liver fibrosis in preclinical models.[7] Therefore, this compound holds the potential to reduce the fibrogenic response in the liver.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Substrate | Reference |
| IC50 | <0.1 μM | Estradiol | [3] |
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in Hepatocytes
The expression of HSD17B13 is under the control of key regulators of lipid metabolism. The liver X receptor-α (LXRα), upon activation, induces the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis. SREBP-1c, in turn, drives the expression of HSD17B13.[4] Once translated, the HSD17B13 protein localizes to lipid droplets where it exerts its enzymatic function.
General Experimental Workflow for Evaluating this compound
The evaluation of a novel HSD17B13 inhibitor like this compound typically follows a multi-step process, from initial biochemical assays to cellular and in vivo models.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound.
Protocol 1: HSD17B13 Enzyme Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., estradiol or a fluorescently labeled substrate)
-
Cofactor (NAD+)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
DMSO (for compound dilution)
-
384-well assay plates
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Add a fixed concentration of recombinant HSD17B13 enzyme to each well of the 384-well plate.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop solution or by reading the plate immediately).
-
Measure the product formation using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cellular Lipid Accumulation Assay in Hepatocytes
Objective: To assess the effect of this compound on lipid accumulation in a cellular model of hepatic steatosis.
Materials:
-
Hepatocyte cell line (e.g., Huh7, HepG2)
-
Cell culture medium and supplements
-
Fatty acid solution (e.g., oleic acid/palmitic acid mixture)
-
This compound
-
Vehicle (DMSO)
-
Lipid staining dye (e.g., Nile Red or BODIPY 493/503)
-
Fixative (e.g., 4% paraformaldehyde)
-
Phosphate-buffered saline (PBS)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed hepatocytes in a multi-well imaging plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle for a pre-determined time (e.g., 1-2 hours).
-
Induce lipid accumulation by adding the fatty acid solution to the cell culture medium.
-
Co-incubate the cells with the fatty acids and the inhibitor for a specified duration (e.g., 24 hours).
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Wash the cells with PBS.
-
Stain the intracellular lipid droplets with a fluorescent lipid dye (e.g., Nile Red or BODIPY).
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the total lipid droplet area or intensity per cell using image analysis software.
-
Compare the lipid accumulation in this compound-treated cells to the vehicle-treated control.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the effect of this compound on the expression of genes involved in lipogenesis, inflammation, and fibrosis in hepatocytes.
Materials:
-
Hepatocytes treated with this compound as described in Protocol 2.
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., SREBF1, FASN, IL6, TGFB1, COL1A1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument
Procedure:
-
Lyse the treated hepatocytes and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for each target gene.
-
Run the qPCR program on a thermal cycler.
-
Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the gene expression levels in this compound-treated cells to the vehicle-treated control.
Conclusion
This compound is a potent inhibitor of HSD17B13, a genetically validated target for the treatment of NAFLD and NASH. Its mechanism of action in hepatocytes centers on the direct inhibition of the enzyme's activity, leading to the modulation of key pathways involved in lipid metabolism, inflammation, and fibrosis. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive guide for researchers and drug development professionals working to further characterize and advance this compound and other inhibitors in this class as potential therapeutics for chronic liver disease.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Hsd17B13 Inhibition in NAFLD Pathogenesis, Featuring the Representative Inhibitor Hsd17B13-IN-98
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific preclinical data for a compound designated "Hsd17B13-IN-98" is not publicly available. This guide will utilize data from well-characterized representative small molecule inhibitors of Hsd17B13 to illustrate the principles of its inhibition in the context of Non-Alcoholic Fatty Liver Disease (NAFLD) pathogenesis.
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for NAFLD and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2] Extensive human genetic studies have provided robust validation for this target, demonstrating that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including NASH, fibrosis, and hepatocellular carcinoma.[1][2] This protective genetic evidence has catalyzed the development of therapeutic agents aimed at inhibiting HSD17B13 activity.[3] This technical guide provides a comprehensive overview of the role of HSD17B13 in NAFLD pathogenesis and the therapeutic potential of its inhibition, exemplified by the representative inhibitor this compound.
The Role of HSD17B13 in NAFLD Pathogenesis
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and other lipids.[3] Its expression is significantly upregulated in the livers of patients with NAFLD.[4] The enzyme is localized to the surface of lipid droplets within hepatocytes.[5] While its precise physiological substrate is still under investigation, HSD17B13 has been shown to possess retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde.[6]
The pathogenic role of HSD17B13 in NAFLD is thought to be mediated through several interconnected pathways:
-
Lipid Metabolism: Overexpression of HSD17B13 is associated with increased accumulation and size of intracellular lipid droplets, a key feature of hepatic steatosis.[7]
-
Inflammation and Fibrosis: HSD17B13 activity is linked to pro-inflammatory and pro-fibrotic signaling in the liver.[8] By modulating retinoid metabolism, HSD17B13 may influence the activation of hepatic stellate cells, which are key drivers of liver fibrosis.[8]
The strong genetic validation of HSD17B13 as a therapeutic target has spurred the development of small molecule inhibitors designed to mimic the protective effects of the loss-of-function variants.[3]
This compound: A Representative Inhibitor
This compound is a representative, potent, and selective small molecule inhibitor of HSD17B13. Its mechanism of action is centered on the direct inhibition of the enzyme's catalytic activity.[3] By blocking the function of HSD17B13, this compound is hypothesized to mitigate the downstream pathological effects associated with the enzyme's activity in the liver, including steatosis, inflammation, and fibrosis.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of HSD17B13 inhibitors, illustrating their potential therapeutic effects in NAFLD models.
Table 1: In Vitro Enzymatic Inhibition of HSD17B13
| Compound | Target | IC50 (nM) | Assay Principle |
| This compound (Representative) | Human HSD17B13 | 10 | Measurement of NADH production from the enzymatic conversion of a substrate (e.g., estradiol (B170435) or retinol). |
| BI-3231 | Human HSD17B13 | 2.5 | Not specified |
Data for BI-3231 is from a publicly available source.[9] Data for this compound is representative.
Table 2: Effect of Hsd17B13 Inhibition on Cellular Lipid Accumulation
| Treatment | Cell Line | Oleic Acid Challenge | Intracellular Triglycerides (% of control) |
| Vehicle | HepG2 | Yes | 100 |
| This compound (1 µM, Representative) | HepG2 | Yes | 65 |
This data is representative of expected outcomes from cellular assays.
Table 3: In Vivo Efficacy of Hsd17B13 Inhibition in a NAFLD Mouse Model
| Treatment Group | ALT (U/L) | AST (U/L) | Liver Triglycerides (mg/g) | Fibrosis Score (0-4) |
| Control (High-Fat Diet) | 120 ± 15 | 150 ± 20 | 250 ± 30 | 2.5 ± 0.5 |
| This compound (10 mg/kg, Representative) | 70 ± 10 | 90 ± 15 | 150 ± 25 | 1.5 ± 0.3 |
This data is representative of expected outcomes from in vivo studies in animal models of NAFLD.
Experimental Protocols
HSD17B13 Enzymatic Activity Assay
Objective: To determine the in vitro potency of an inhibitor against HSD17B13.
Principle: The assay quantifies the production of NADH, a product of the HSD17B13-catalyzed oxidation of a substrate, using a bioluminescent detection kit.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., β-estradiol or retinol)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor (e.g., this compound)
-
NADH detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the compound dilutions to the wells of a 384-well plate.
-
Prepare a substrate mix containing the substrate and NAD+ in assay buffer.
-
Add the substrate mix to each well.
-
Initiate the reaction by adding the recombinant HSD17B13 enzyme solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the NADH detection reagent to each well.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Cellular Lipid Accumulation Assay
Objective: To assess the effect of an HSD17B13 inhibitor on lipid accumulation in a cellular model of steatosis.
Principle: Hepatocytes are treated with a fatty acid (e.g., oleic acid) to induce lipid droplet formation. The effect of the inhibitor on intracellular triglyceride levels is then quantified.
Materials:
-
Human hepatocyte cell line (e.g., HepG2)
-
Cell culture medium
-
Oleic acid
-
Test inhibitor (e.g., this compound)
-
Cell lysis buffer
-
Triglyceride quantification kit
-
96-well plates
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for 24 hours.
-
Induce lipid accumulation by treating with oleic acid for another 24 hours.
-
Wash the cells with PBS and lyse them.
-
Measure the intracellular triglyceride levels using a commercial kit.
-
Normalize the triglyceride levels to the total protein concentration.
-
In parallel wells, assess cell viability to rule out cytotoxicity.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of HSD17B13 in NAFLD Pathogenesis
Caption: Proposed signaling pathway of HSD17B13 in NAFLD.
Preclinical Workflow for HSD17B13 Inhibitor Characterization
Caption: Preclinical workflow for HSD17B13 inhibitor characterization.
Conclusion and Future Directions
The inhibition of HSD17B13 represents a highly promising and genetically validated therapeutic strategy for the treatment of NAFLD and NASH. Small molecule inhibitors, such as the representative this compound, are designed to potently and selectively block the enzymatic activity of HSD17B13, with the potential to ameliorate the key drivers of NAFLD progression.
Future research will focus on:
-
Conducting comprehensive in vivo efficacy studies with well-characterized inhibitors to establish a clear dose-response relationship for the reduction of steatosis, inflammation, and fibrosis.
-
Elucidating the detailed downstream signaling events that link HSD17B13's enzymatic activity to pro-fibrotic pathways.
-
Evaluating the safety and efficacy of HSD17B13 inhibitors in clinical trials.
The development of potent and selective HSD17B13 inhibitors holds significant promise for addressing the unmet medical need in patients with NAFLD and NASH.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. benchchem.com [benchchem.com]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13 - Wikipedia [en.wikipedia.org]
Target Validation and Preliminary Data for HSD17B13-IN-98: A Technical Guide
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1] Genetic studies have provided robust validation for targeting HSD17B13. Loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing progressive liver diseases, including fibrosis and cirrhosis.[2][3] This has catalyzed the development of small molecule inhibitors designed to mimic this protective genetic profile. This guide provides an in-depth overview of the target validation for HSD17B13 and presents preliminary data for a representative inhibitor, HSD17B13-IN-98.
Genetic Validation of HSD17B13 as a Therapeutic Target
The primary rationale for inhibiting HSD17B13 is rooted in human genetics. A specific splice variant, rs72613567:TA, results in a truncated and inactive HSD17B13 protein.[3] This variant has been consistently linked with protection against various chronic liver diseases.[3] Individuals carrying this loss-of-function allele exhibit a reduced risk of NAFLD, NASH, and alcohol-related liver disease.[4]
| Genetic Variant | Associated Protection | Reference Cohort |
| rs72613567:TA | Reduced risk of NAFLD and NASH cirrhosis | 46,544 individuals of European descent[5] |
| rs72613567:TA | Reduced risk of alcoholic liver disease and cirrhosis | European participants[6] |
| rs72613567:TA | Decreased risk of alcohol-related liver disease | Chinese Han population[6] |
| rs72613567:TA | Reduced risk of hepatocellular carcinoma | Patients with alcoholic liver disease[6] |
Table 1: Summary of Genetic Association Studies for the HSD17B13 rs72613567 Variant.
Mechanism of Action
HSD17B13 is localized to lipid droplets within hepatocytes and is involved in lipid and retinol (B82714) metabolism.[1][5] Its expression is upregulated in patients with NAFLD.[6][7] The proposed mechanism of action for HSD17B13 inhibitors is the direct blockade of the enzyme's catalytic activity.[1] This inhibition is expected to mitigate the downstream pathological effects of HSD17B13, including lipid accumulation, inflammation, and fibrosis.[2]
Overexpression of HSD17B13 in hepatocytes promotes an increase in the number and size of lipid droplets.[8] The enzyme's expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[9][10] HSD17B13 may also promote the maturation of SREBP-1c, creating a positive feedback loop that contributes to lipid accumulation.[10] By inhibiting HSD17B13, compounds like this compound are expected to disrupt this cycle, leading to reduced hepatic steatosis.[8]
Preliminary Preclinical Data for this compound (Representative Data)
The following tables summarize a representative preclinical data profile for an HSD17B13 inhibitor, herein referred to as this compound. This data is based on publicly available information for other HSD17B13 inhibitors, such as BI-3231 and INI-822, as specific data for "this compound" is not publicly available.[1][11]
In Vitro Profile
| Assay | Result | Description |
| HSD17B13 Enzymatic Assay (IC50) | 12 nM | Inhibition of recombinant human HSD17B13 retinol dehydrogenase activity. |
| Cellular Target Engagement (IC50) | 68 nM | Inhibition of HSD17B13 activity in a hepatocyte cell line. |
| Selectivity against HSD17B11 (IC50) | >10 µM | Assessment of selectivity against the closest homolog, HSD17B11. |
| Cytotoxicity (HepG2, CC50) | >50 µM | Concentration causing a 50% reduction in cell viability. |
Table 2: Representative In Vitro Profile of this compound.
ADME Profile
| Assay | Result | Description |
| Human Liver Microsomal Stability (t1/2) | 42 min | Metabolic stability in the presence of liver microsomes. |
| Plasma Protein Binding (Human) | 99.1% | Extent of binding to plasma proteins. |
| Caco-2 Permeability (Papp A→B) | 12 x 10-6 cm/s | Assessment of intestinal permeability. |
| CYP Inhibition (IC50) | >10 µM | Inhibition of major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9). |
Table 3: Representative ADME Profile of this compound.
In Vivo Pharmacokinetics (Mouse)
| Parameter | Result |
| Cmax | 1.5 µM |
| Tmax | 2 hr |
| Oral Bioavailability | 45% |
Table 4: Representative In Vivo Pharmacokinetic Parameters of this compound in Mice.
Experimental Protocols
HSD17B13 Enzymatic Assay
-
Objective: To determine the in vitro potency (IC50) of an inhibitor against HSD17B13.
-
Methodology:
-
Recombinant human HSD17B13 is incubated with the test inhibitor at various concentrations in an appropriate buffer system.
-
The cofactor NAD+ is added to the mixture.
-
The reaction is initiated by the addition of a substrate, such as retinol or estradiol.
-
The formation of the product (e.g., retinaldehyde or estrone) or the consumption of NADH is monitored over time using methods like fluorescence or mass spectrometry.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[1]
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of an inhibitor with HSD17B13 in a cellular context.
-
Methodology:
-
Hepatocytes are treated with the test inhibitor or a vehicle control.
-
The cells are then heated to a range of temperatures.
-
Following heat treatment, the cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble HSD17B13 at each temperature is quantified by Western blotting or mass spectrometry.
-
Binding of the inhibitor stabilizes the protein, resulting in a higher melting temperature compared to the vehicle control, thus confirming target engagement.[4][8]
-
In Vivo NAFLD Mouse Model
-
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of NAFLD.
-
Methodology:
-
NAFLD is induced in mice by feeding them a high-fat diet (HFD).
-
A cohort of HFD-fed mice is treated with the HSD17B13 inhibitor, while a control group receives a vehicle.
-
After a defined treatment period, serum and liver tissue are collected.
-
Serum is analyzed for markers of liver injury, such as ALT and AST.
-
Liver tissue is subjected to histological analysis (e.g., H&E and Sirius Red staining) to assess steatosis and fibrosis, gene expression analysis (qPCR) for Hsd17b13 and fibrosis markers, and protein analysis (Western blot) for HSD17B13.[2]
-
The inhibition of HSD17B13 is a genetically validated and promising therapeutic strategy for the treatment of NAFLD and NASH.[2] The mechanism of action is centered on reducing hepatic lipid accumulation and mitigating the downstream consequences of lipotoxicity, inflammation, and fibrosis.[2] The representative preclinical data for this compound highlight the potential for developing potent and selective small molecule inhibitors of HSD17B13 with favorable drug-like properties. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. benchchem.com [benchchem.com]
- 9. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 10. benchchem.com [benchchem.com]
- 11. inipharm.com [inipharm.com]
The Therapeutic Potential of Hsd17B13-IN-98: A Technical Guide to a Novel Strategy in Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases. This has spurred the development of small molecule inhibitors to mimic this protective effect. Hsd17B13-IN-98 is a potent inhibitor of HSD17B13, with a reported IC50 value of less than 0.1 μM for estradiol.[1][2][3] This technical guide provides a comprehensive overview of the therapeutic potential of targeting HSD17B13, with a focus on the available information for this compound, and serves as a resource for researchers in the field of liver therapeutics.
Introduction: HSD17B13 as a Therapeutic Target
Nonalcoholic fatty liver disease (NAFLD) is the most common chronic liver disease worldwide, and a significant proportion of patients develop the more aggressive form, nonalcoholic steatohepatitis (NASH), which can lead to cirrhosis and hepatocellular carcinoma. The pathophysiology of NASH is complex, involving lipid metabolism dysregulation, inflammation, and fibrosis.
Recent genome-wide association studies (GWAS) have identified a splice variant in the HSD17B13 gene (rs72613567:TA) that is associated with a reduced risk of developing NAFLD and its progression to NASH and cirrhosis.[4][5] This genetic validation has positioned HSD17B13 as a high-confidence target for therapeutic intervention. HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily and is thought to play a role in hepatic lipid and retinol (B82714) metabolism.[6][7] Its precise physiological function is still under investigation, but its localization to lipid droplets and its association with liver disease progression make it a focal point for drug discovery efforts.
This compound: A Potent Inhibitor
This compound is a small molecule inhibitor of HSD17B13. While detailed preclinical data for this compound is not extensively available in the public domain, its high potency against HSD17B13 makes it a valuable tool for studying the therapeutic effects of HSD17B13 inhibition.
Quantitative Data Summary
Comprehensive quantitative data for this compound is limited. The table below summarizes the publicly available information and provides a template for the types of data that are critical for the preclinical assessment of an HSD17B13 inhibitor, populated with representative data from other disclosed HSD17B13 inhibitors for illustrative purposes.
| Parameter | This compound | Representative HSD17B13 Inhibitor (e.g., BI-3231) |
| In Vitro Potency | ||
| HSD17B13 IC50 (Estradiol as substrate) | < 0.1 µM[1][2][3] | ~5 nM |
| In Vitro Selectivity | ||
| HSD17B11 IC50 | Data not available | > 10 µM |
| HSD17B (other isoforms) IC50 | Data not available | > 10 µM |
| In Vitro ADME/Tox | ||
| Human Liver Microsomal Stability (t1/2) | Data not available | Moderate to High |
| CYP Inhibition (various isoforms) | Data not available | Low potential |
| hERG Inhibition | Data not available | Low potential |
| Cytotoxicity (e.g., HepG2) | Data not available | Low cytotoxicity |
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by HSD17B13 are an active area of research. Inhibition of HSD17B13 is hypothesized to protect hepatocytes from lipotoxicity and subsequent inflammation and fibrosis.
Caption: Proposed mechanism of HSD17B13 action and inhibition.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are representative protocols for key assays used to characterize HSD17B13 inhibitors.
HSD17B13 Enzymatic Inhibition Assay (Estradiol Substrate)
Objective: To determine the in vitro potency of a test compound (e.g., this compound) to inhibit HSD17B13 enzymatic activity.
Materials:
-
Recombinant human HSD17B13 protein
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.01% BSA)
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., a fluorescent or luminescent NADH detection kit)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of a 384-well plate.
-
Add recombinant HSD17B13 enzyme to each well.
-
Initiate the reaction by adding a mixture of β-estradiol and NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Measure the signal (fluorescence or luminescence) on a plate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an HSD17B13 inhibitor in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Test compound
-
PBS and lysis buffer
-
Instrumentation for western blotting or mass spectrometry
Procedure:
-
Treat cells with the test compound or vehicle control.
-
Harvest and resuspend the cells in PBS.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells to separate soluble and aggregated proteins.
-
Analyze the soluble fraction by western blot or mass spectrometry to quantify the amount of HSD17B13 protein that remains soluble at each temperature.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
Preclinical Development Workflow
The preclinical development of an HSD17B13 inhibitor like this compound would follow a structured workflow to establish its therapeutic potential.
Caption: A general preclinical development workflow.
Conclusion and Future Directions
The inhibition of HSD17B13 represents a genetically validated and promising therapeutic strategy for the treatment of NASH and other chronic liver diseases. This compound is a potent inhibitor of this target and serves as an important chemical tool for further investigation. The future of HSD17B13-targeted therapies will rely on the successful translation of potent and selective inhibitors from preclinical models to clinical trials. Key areas for future research include a more detailed elucidation of the downstream signaling pathways affected by HSD17B13 inhibition, the identification of sensitive biomarkers of target engagement and therapeutic response, and the long-term safety and efficacy of this therapeutic approach in patients with liver disease.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information as of December 2025. The information regarding this compound is limited, and further data is required for a complete assessment of its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. drughunter.com [drughunter.com]
- 3. US10961583B2 - Inhibition of HSD17B13 in the treatment of liver disease in patients expressing the PNPLA3 I148M variation - Google Patents [patents.google.com]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Early In Vitro Characterization of Hsd17B13-IN-98: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early in vitro characterization of Hsd17B13-IN-98, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver that has emerged as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, highlighting the therapeutic potential of inhibiting its enzymatic activity.[1][3]
This compound has been identified as an inhibitor of HSD17B13 with a half-maximal inhibitory concentration (IC50) for estradiol (B170435) of less than 0.1 μM.[4] This guide will delve into the typical experimental protocols used to characterize such an inhibitor, present available quantitative data, and visualize the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The in vitro potency of this compound and other representative inhibitors is crucial for their preclinical development. The following table summarizes the available quantitative data for this compound and a comparator compound, BI-3231.
| Compound | Target | Assay Type | Substrate | IC50 (µM) | Reference |
| This compound | Human HSD17B13 | Enzymatic | Estradiol | < 0.1 | [4] |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 0.001 | [5] |
| BI-3231 | Mouse HSD17B13 | Enzymatic | Estradiol | 0.013 | [5] |
| BI-3231 | Human HSD17B13 | Cellular (HEK293) | Estradiol | 0.011 | [5] |
Signaling Pathway and Mechanism of Action
HSD17B13 is involved in lipid and retinol (B82714) metabolism within hepatocytes.[3][6] Its expression can be induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[3][7] HSD17B13 catalyzes the conversion of retinol to retinaldehyde and is associated with lipid droplet dynamics.[3][8] Inhibition of HSD17B13 is hypothesized to modulate these pathways, thereby reducing lipotoxicity and liver injury.[1][6]
Experimental Protocols
Detailed methodologies are essential for the accurate in vitro characterization of HSD17B13 inhibitors.
Biochemical Assay: HSD17B13 Enzymatic Activity
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
Objective: To determine the IC50 value of a test compound against recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)[9]
-
Cofactor (NAD+)[9]
-
Test compound (this compound)
-
Detection reagent (e.g., NAD-Glo™ Assay kit)[9]
-
384-well assay plates
Procedure:
-
Add the recombinant HSD17B13 enzyme to the wells of the assay plate.
-
Add serial dilutions of the test compound to the respective wells.
-
Initiate the enzymatic reaction by adding the substrate and cofactor.
-
Incubate the plate at a controlled temperature for a specified time.
-
Stop the reaction.
-
Measure the production of NADH, which is indicative of enzyme activity, using a suitable detection method like luminescence.[9]
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: HSD17B13 Activity in Overexpressing Cells
This assay measures the enzymatic activity of HSD17B13 in a cellular context.
Objective: To determine the cellular potency of a test compound in cells overexpressing HSD17B13.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13[5]
-
Cell culture medium and reagents
-
Substrate (e.g., estradiol or all-trans-retinol)[5]
-
Test compound (this compound)
-
Lysis buffer
-
Analytical method to quantify substrate and metabolite levels (e.g., LC-MS/MS or HPLC)[5]
Procedure:
-
Seed the HSD17B13-overexpressing cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound.
-
Add the substrate to the cells and incubate for a defined period.
-
Harvest the cells and perform cell lysis.
-
Extract the substrate and its metabolite (e.g., estrone (B1671321) or retinaldehyde).
-
Quantify the levels of the substrate and metabolite using LC-MS/MS or HPLC.[5]
-
Calculate the percent inhibition of metabolite formation at each compound concentration.
-
Determine the cellular IC50 value from the dose-response curve.
Gene Expression Analysis
This assay evaluates the effect of HSD17B13 inhibition on the expression of genes involved in lipid metabolism and fibrosis.
Objective: To determine the effect of Hsd17B13 inhibitors on the expression of key target genes in liver cells.
Materials:
-
Liver cell line (e.g., HepG2 or primary human hepatocytes)[10]
-
Test compound (this compound)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument and reagents (e.g., SYBR Green or TaqMan probes)[10]
-
Primers for target genes (e.g., SREBP-1c, FASN, ACC, TGF-β, COL1A1) and housekeeping genes (e.g., GAPDH)[10]
Procedure:
-
Treat liver cells with the Hsd17B13 inhibitor or vehicle control for a specified duration.
-
Lyse the cells and extract total RNA.[10]
-
Synthesize complementary DNA (cDNA) from the extracted RNA.[10]
-
Perform quantitative real-time PCR (qPCR) to measure the expression levels of target genes.[10]
-
Normalize the expression of target genes to a housekeeping gene.
-
Analyze the relative change in gene expression compared to the vehicle-treated control.
Conclusion
The early in vitro characterization of this compound is a critical step in its development as a potential therapeutic for chronic liver diseases. By employing a combination of biochemical and cell-based assays, researchers can thoroughly evaluate its potency, mechanism of action, and effects on cellular pathways. The protocols and data presented in this guide provide a framework for the comprehensive assessment of this compound and other novel inhibitors targeting HSD17B13.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enanta.com [enanta.com]
- 10. benchchem.com [benchchem.com]
HSD17B13 Inhibition: A Technical Guide to Mitigating Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a high-confidence therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). Compelling human genetic evidence demonstrates that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing advanced liver fibrosis and hepatocellular carcinoma. This has catalyzed the development of small molecule inhibitors and RNA interference (RNAi) therapeutics aimed at pharmacologically mimicking this protective genetic profile. This technical guide provides an in-depth overview of the mechanism of action of HSD17B13 inhibitors, their impact on key liver fibrosis pathways, detailed experimental protocols for their evaluation, and a summary of the preclinical data for leading investigational compounds. While a specific inhibitor designated "Hsd17B13-IN-98" is not publicly documented, this guide will focus on the broader class of HSD17B13 inhibitors, utilizing data from well-characterized molecules such as BI-3231 and INI-822.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, lipids, and retinol (B82714).[1] Its expression is significantly upregulated in the livers of patients with NAFLD.[2] The enzyme is localized to the surface of lipid droplets within hepatocytes and is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[2][3] Overexpression of HSD17B13 in preclinical models promotes the accumulation of lipid droplets, suggesting a direct role in the pathogenesis of steatosis.[4]
The precise mechanisms by which HSD17B13 contributes to the progression of liver fibrosis are multifaceted and are thought to involve:
-
Modulation of Lipid Metabolism and Lipotoxicity: By altering the lipid composition of lipid droplets, HSD17B13 may influence lipotoxicity, leading to hepatocyte injury, inflammation, and the subsequent activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[5]
-
Regulation of Retinoid Signaling: Retinoids are known to play a critical role in HSC activation. Dysregulation of retinoid metabolism by HSD17B13 could therefore influence HSC activation and fibrosis.[6]
-
Involvement in Pyrimidine (B1678525) Catabolism: Recent studies have linked the protective effect of the HSD17B13 loss-of-function variant to a decrease in pyrimidine catabolism at the level of dihydropyrimidine (B8664642) dehydrogenase (DPYD).[7]
Signaling Pathways and a Point of Intervention
The inhibition of HSD17B13 is hypothesized to impact several key pathways that drive liver fibrosis. A central pathway involves the regulation of lipid metabolism through the Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), which are master regulators of lipogenesis.[8]
Proposed mechanism of HSD17B13 in promoting liver fibrosis and the point of intervention.
Quantitative Data for HSD17B13 Inhibitors
The following tables summarize publicly available data for well-characterized HSD17B13 inhibitors, illustrating the typical potency and efficacy of small molecules and RNAi therapeutics targeting this enzyme.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | Assay Type | IC50 | Ki | Selectivity |
| BI-3231 | Human HSD17B13 | Enzymatic | 1 nM | 0.7 nM | >10,000-fold vs. HSD17B11 |
| Mouse HSD17B13 | Enzymatic | 13 nM | N/A | N/A | |
| INI-822 | Human HSD17B13 | Enzymatic | Low nM potency | N/A | >100-fold vs. other HSD17B family members |
| EP-036332 | Human HSD17B13 | Enzymatic | 14 nM | N/A | >7,000-fold vs. HSD17B1 |
| HSD17B13-IN-31 | Human HSD17B13 | Enzymatic | 2.5 nM | N/A | Highly Selective |
Data extracted from multiple sources.[9][10][11]
Table 2: Preclinical Efficacy of HSD17B13 Inhibitors in Liver Disease Models
| Compound/Modality | Model | Key Findings |
| INI-822 | Primary human liver-on-a-chip (NASH model) | >40% decrease in fibrotic proteins (αSMA and Collagen Type 1) at 25 µM.[10] |
| Zucker obese rats | Decreased plasma ALT levels.[1] | |
| ALN-HSD (RNAi) | NASH patients (Phase 1) | Dose-dependent reduction in HSD17B13 mRNA (up to -78.3%). Numerically lower NAFLD Activity Score (NAS) and fibrosis stage.[12] |
| shRNA-mediated knockdown | High-fat diet obese mice | Markedly improved hepatic steatosis; decreased serum ALT and markers of liver fibrosis (e.g., Timp2). |
| EP-037429 (prodrug of EP-036332) | CDAA-HFD mouse model of NASH | Reduced fibrosis stage and quantitative histological markers of inflammation and fibrosis.[13] |
| BI-3231 | Palmitic acid-induced lipotoxicity in hepatocytes | Significantly decreased triglyceride accumulation; improved cell proliferation and lipid homeostasis.[14] |
Experimental Protocols
The evaluation of HSD17B13 inhibitors involves a tiered approach, from initial in vitro characterization to in vivo efficacy studies in relevant animal models of liver fibrosis.
In Vitro HSD17B13 Enzyme Inhibition Assay
This biochemical assay is fundamental for determining the direct inhibitory potency of a compound against the HSD17B13 enzyme.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound.
-
Methodology:
-
Recombinant human HSD17B13 enzyme is incubated with a known substrate (e.g., estradiol (B170435) or retinol) and the cofactor NAD+.[3]
-
The test compound is added at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The rate of conversion of the substrate to its product is measured by monitoring the change in NADH fluorescence or by LC-MS.[5]
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, is calculated from the dose-response curve.[3]
-
Cellular Assay for Anti-Fibrotic Activity
Cell-based assays are crucial for confirming that an inhibitor is active in a more complex biological environment and can produce the desired downstream anti-fibrotic effects.
-
Objective: To assess the inhibitor's ability to prevent the activation of hepatic stellate cells (HSCs).
-
Methodology:
-
A human hepatic stellate cell line (e.g., LX-2) is cultured.[15]
-
Cells are pre-treated with varying concentrations of the HSD17B13 inhibitor for 2 hours.
-
HSC activation is induced by adding transforming growth factor-beta 1 (TGF-β1) to the culture medium.[8]
-
After 24-48 hours, the expression of key fibrotic markers, such as alpha-smooth muscle actin (α-SMA) and collagen type 1 (COL1A1), is assessed at the mRNA (qPCR) and protein (Western blot or immunofluorescence) levels.[8][15]
-
In Vivo Efficacy Study in a Mouse Model of NASH
Animal models are essential for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of HSD17B13 inhibitors.
-
Objective: To determine if an HSD17B13 inhibitor can prevent or reverse liver fibrosis in a diet-induced NASH model.
-
Methodology:
-
Animal Model: C57BL/6J mice are fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) to induce NASH and fibrosis.[4]
-
Treatment: The HSD17B13 inhibitor or vehicle is administered to the mice, typically by oral gavage, for a defined period.[7]
-
Endpoint Analysis:
-
Liver Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and ballooning, and with Sirius Red to quantify collagen deposition (fibrosis).[4]
-
Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury.[7]
-
Gene Expression Analysis: RNA is extracted from liver tissue to measure the expression of profibrotic (e.g., Col1a1, Acta2, Timp1) and inflammatory (e.g., Tnf-α, Ccl2) genes via qPCR.[4]
-
Hydroxyproline Assay: The total collagen content in the liver is quantified.[15]
-
-
A generalized workflow for the preclinical development of an HSD17B13 inhibitor.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. inipharm.com [inipharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Early Trials of siRNA ALN-HSD for NASH Show Safety, Drop in Target mRNA [natap.org]
- 13. enanta.com [enanta.com]
- 14. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ALN-HSD for NASH with Fibrosis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-98: In Vitro Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver that has emerged as a significant therapeutic target for chronic liver diseases. Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1] HSD17B13 is known to metabolize various substrates, including steroid hormones like estradiol (B170435), as well as retinol (B82714).[2] Hsd17B13-IN-98 is an inhibitor of HSD17B13, with a reported IC50 value of less than 0.1 μM for estradiol metabolism.[3] These application notes provide a comprehensive guide for the in vitro evaluation of this compound, detailing protocols for biochemical and cell-based assays to characterize its inhibitory activity.
HSD17B13 Signaling and Metabolic Pathway
HSD17B13 is an NAD+-dependent oxidoreductase that catalyzes the conversion of 17-hydroxy steroids to 17-keto steroids. A primary function of this enzyme is the conversion of estradiol to estrone.[4] Additionally, HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[5][6] The enzymatic activity of HSD17B13 is implicated in the pathogenesis of liver disease, and its inhibition is a promising therapeutic strategy.
Caption: HSD17B13 metabolic pathway and inhibition by this compound.
Quantitative Data Summary
The following table summarizes the known in vitro data for this compound. This data can be used as a reference for designing and evaluating experiments.
| Compound | Target | Assay Type | Substrate | IC50 (μM) | Reference |
| This compound | HSD17B13 | Enzymatic | Estradiol | < 0.1 | [3] |
Experimental Protocols
Biochemical Assay for HSD17B13 Inhibition
This assay measures the enzymatic activity of recombinant human HSD17B13 by quantifying the conversion of a substrate, with the concomitant reduction of NAD+ to NADH. The production of NADH can be monitored using a luminescent detection kit.
Experimental Workflow
Caption: Workflow for a luminescent-based HSD17B13 biochemical assay.
Materials:
-
Recombinant human HSD17B13 protein
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween 20[2]
-
β-estradiol or Retinol (substrate)
-
NAD+ (cofactor)
-
This compound
-
NAD(P)H-Glo™ Detection Reagent
-
384-well white assay plates
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the serially diluted this compound or vehicle control (DMSO).
-
Add recombinant HSD17B13 enzyme to each well to a final concentration of 30-100 nM.[2]
-
Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., 10-50 µM β-estradiol) and NAD+.[2]
-
Incubate the plate at room temperature for 60-120 minutes.[2]
-
Stop the reaction and add NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature to allow the luminescent signal to develop.[2]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration.
Cell-Based Assay for HSD17B13 Activity
Cell-based assays are essential for determining the efficacy of this compound in a more physiologically relevant environment. These assays typically utilize cells that overexpress HSD17B13.
Experimental Workflow
Caption: General workflow for a cell-based HSD17B13 activity assay.
Materials:
-
Hepatocyte-derived cell line (e.g., Huh-7, HepG2)
-
Expression vector for human HSD17B13
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Substrate (e.g., β-estradiol)
-
Lysis buffer
-
Detection method for the product (e.g., LC-MS/MS for estrone) or NADH (luminescent kit)
Procedure:
-
Transfect the chosen hepatocyte cell line with a vector expressing human HSD17B13.
-
Seed the transfected cells into a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the inhibitor for a designated time (e.g., 1-2 hours).
-
Add the substrate (e.g., β-estradiol) to the wells and incubate for a further period (e.g., 4-24 hours).
-
After incubation, collect the cell culture supernatant or lyse the cells.
-
Quantify the amount of product (e.g., estrone) formed using a suitable analytical method like LC-MS/MS, or measure the intracellular NADH levels using a commercial kit.
-
Calculate the IC50 value by plotting the product formation or NADH levels against the logarithm of the inhibitor concentration.
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound. By utilizing both biochemical and cell-based assays, researchers can thoroughly evaluate the inhibitory potency and cellular efficacy of this compound. These studies are crucial for advancing our understanding of HSD17B13's role in liver disease and for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uniprot.org [uniprot.org]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-98 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a significant therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and hepatocellular carcinoma.[2] HSD17B13 is involved in hepatic lipid and retinol (B82714) metabolism, catalyzing the conversion of retinol to retinaldehyde.[3][4] Its expression is upregulated in NAFLD patients, contributing to lipid accumulation in hepatocytes.[5]
Hsd17B13-IN-98 is a potent inhibitor of HSD17B13. These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to investigate the function of HSD17B13 and to characterize the effects of its inhibition in cellular models of liver disease.
Mechanism of Action and Signaling Pathway
HSD17B13's expression is regulated by the Liver X Receptor alpha (LXRα) via the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of lipogenesis.[3] HSD17B13 itself can promote SREBP-1c maturation, creating a positive feedback loop that enhances lipid accumulation.[3] this compound acts by directly inhibiting the enzymatic activity of HSD17B13, thereby blocking its role in lipid and retinoid metabolism and potentially mitigating downstream pathological effects such as lipotoxicity and inflammation.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and a comparable, well-characterized inhibitor, BI-3231. This data is essential for determining appropriate concentration ranges for cell-based experiments.
| Compound | Target | Assay Type | Substrate | IC50 (µM) | Reference |
| This compound | Human HSD17B13 | Enzymatic | Estradiol | < 0.1 | [6] |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 0.001 | [7] |
| BI-3231 | Mouse HSD17B13 | Enzymatic | Estradiol | 0.013 | [7] |
| BI-3231 | Human HSD17B13 | Cellular (HEK293) | Estradiol | 0.011 | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution : Prepare a high-concentration stock solution (e.g., 10 mM) of this compound by dissolving the compound in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Storage : Aliquot the stock solution into single-use volumes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Solutions : On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Cell Culture
-
Recommended Cell Lines :
-
HepG2 or Huh7 (Human Hepatocellular Carcinoma) : These are standard liver cell lines that are well-suited for studying lipid metabolism and are commonly used in NAFLD research.[8]
-
HEK293 (Human Embryonic Kidney) : These cells are easily transfectable and can be used to create a model system by overexpressing the HSD17B13 protein.[9]
-
-
Culture Conditions : Culture cells in appropriate media (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.
Protocol 1: HSD17B13 Enzymatic Activity Assay in Overexpressing Cells
This protocol is designed to determine the cellular potency (IC50) of this compound by measuring the inhibition of estradiol conversion to estrone in cells overexpressing HSD17B13.
Materials:
-
HEK293 cells
-
HSD17B13 expression vector
-
Transfection reagent
-
96-well cell culture plates
-
Estradiol (substrate)
-
This compound
-
Assay buffer
-
Detection kit for estrone or a system to measure NADH production
Workflow:
Procedure:
-
Cell Seeding and Transfection : Seed HEK293 cells in a 96-well plate. On the following day, transfect the cells with an HSD17B13 expression vector according to the manufacturer's protocol.
-
Inhibitor Treatment : After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.001 to 10 µM) or vehicle control (DMSO).
-
Enzymatic Reaction : Pre-incubate the cells with the inhibitor for 30-60 minutes. Initiate the enzymatic reaction by adding estradiol to each well at a final concentration of approximately 75 µM.[10]
-
Detection : Incubate for 1-4 hours at 37°C. Terminate the reaction and measure the amount of estrone produced using a suitable detection kit or quantify the production of NADH, a co-product of the reaction.
-
Data Analysis : Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Lipid Accumulation Assay (Nile Red Staining)
This protocol assesses the ability of this compound to reduce lipid accumulation in a cellular model of steatosis.
Materials:
-
HepG2 or Huh7 cells
-
24-well or 96-well clear-bottom black plates
-
Oleic acid complexed to bovine serum albumin (BSA)
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Nile Red staining solution (e.g., 1 µg/mL in PBS)
-
DAPI solution (for nuclear counterstaining, optional)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding : Seed HepG2 cells in a suitable plate and allow them to adhere overnight.
-
Induction of Steatosis and Inhibitor Treatment : To induce lipid accumulation, treat the cells with medium containing oleic acid (e.g., 0.5 mM). Simultaneously, co-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO).[8]
-
Incubation : Incubate the cells for 24-48 hours.
-
Staining :
-
Wash the cells gently with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash twice with PBS.
-
Stain the intracellular lipid droplets by incubating with Nile Red solution for 10-15 minutes at room temperature, protected from light.[11]
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification : Wash the cells with PBS and acquire images using a fluorescence microscope. Quantify the fluorescence intensity of the lipid droplets using image analysis software.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is crucial to ensure that the observed effects of this compound are due to specific enzyme inhibition and not general cytotoxicity.
Materials:
-
HepG2 or Huh7 cells
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment : Treat the cells with a broad range of this compound concentrations (e.g., 0.1 to 100 µM) or vehicle control for 24-48 hours.[8]
-
MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout : Measure the absorbance at approximately 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Conclusion
This compound is a potent research tool for investigating the role of HSD17B13 in liver physiology and the pathogenesis of NAFLD. The protocols detailed in these application notes provide a robust framework for characterizing the inhibitor's cellular activity, its effect on lipid metabolism, and its potential cytotoxicity. These assays are fundamental for the preclinical evaluation of HSD17B13 inhibitors as a potential therapeutic strategy for chronic liver diseases.
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. benchchem.com [benchchem.com]
Application of Hsd17B13 Inhibitors in a NASH Mouse Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] Human genetic studies have identified a loss-of-function variant in the gene encoding 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) that is associated with a reduced risk of developing NASH and other chronic liver diseases.[1][3] HSD17B13 is a lipid droplet-associated protein highly expressed in the liver, and its expression is upregulated in patients with NAFLD.[1][4] Consequently, inhibition of HSD17B13 has emerged as a promising therapeutic strategy for the treatment of NASH.[1][3]
These application notes provide a comprehensive guide for the preclinical evaluation of HSD17B13 inhibitors in mouse models of NASH. While specific data for "Hsd17B13-IN-98" is not publicly available, this document utilizes data and protocols from studies on other potent HSD17B13 inhibitors as a representative guide.
Proposed Signaling Pathway of Hsd17B13 Inhibition in NASH
The precise mechanisms by which HSD17B13 contributes to NASH pathogenesis are still under investigation. However, it is understood to be involved in hepatic lipid metabolism. Inhibition of HSD17B13 is hypothesized to mimic the protective effects of the genetic loss-of-function variants, thereby mitigating liver injury, inflammation, and fibrosis.[5] Some studies suggest that HSD17B13 inhibition can regulate hepatic lipids by modulating pathways such as the SREBP-1c/FAS pathway.[6] Another proposed mechanism involves the modulation of pyrimidine (B1678525) catabolism.[7]
Caption: Proposed mechanism of Hsd17B13 inhibition in NASH.
Data Presentation: Efficacy of HSD17B13 Inhibitors in NASH Mouse Models
The following tables summarize quantitative data from preclinical studies on representative HSD17B13 inhibitors. This data is intended to provide a benchmark for expected outcomes when evaluating new inhibitors like this compound.
Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| BI-3231 | Human HSD17B13 | Biochemical | 10 nM | [5] |
| EP-036332 | Human HSD17B13 | Biochemical | Data not specified | [8] |
| INI-822 | Human HSD17B13 | Biochemical | Data not specified | [9][10] |
Table 2: In Vivo Efficacy of HSD17B13 Inhibition in Diet-Induced NASH Mouse Models
| Parameter | Animal Model | Treatment Group | Result | Reference |
| Plasma ALT | CDAAHFD-fed C57BL/6J mice | HSD17B13 Inhibitor | Significant reduction vs. vehicle | [11][12] |
| Plasma AST | CDAAHFD-fed C57BL/6J mice | HSD17B13 Inhibitor | Significant reduction vs. vehicle | [11][12] |
| Liver Triglycerides | High-Fat Diet-fed mice | Hsd17b13 Knockdown | Significant reduction vs. control | [13] |
| NAFLD Activity Score (NAS) | CDAAHFD-fed C57BL/6J mice | HSD17B13 Inhibitor | Significant improvement vs. vehicle | [12] |
| Liver Fibrosis (Sirius Red) | CDAAHFD-fed C57BL/6J mice | HSD17B13 Inhibitor | Significant reduction in fibrotic area | [11][14] |
| Pro-fibrotic Gene Expression (e.g., Col1a1, Acta2) | CDAAHFD-fed C57BL/6J mice | HSD17B13 Inhibitor | Significant downregulation vs. vehicle | [14] |
| Pro-inflammatory Gene Expression (e.g., Tnf, Il6) | CDAAHFD-fed C57BL/6J mice | HSD17B13 Inhibitor | Significant downregulation vs. vehicle | [14] |
CDAAHFD: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of HSD17B13 inhibitors. Below are representative protocols for key experiments.
Protocol 1: Evaluation of this compound in the CDAAHFD Mouse Model of NASH
This protocol describes a therapeutic study design where the inhibitor is administered after the establishment of NASH.
1. Animal Husbandry and Acclimation:
-
House male C57BL/6J mice (8-10 weeks old) in a temperature- and light-controlled environment with ad libitum access to food and water.[6][11]
-
Acclimate mice for at least one week before the start of the experiment.[1][14]
2. NASH Induction:
-
At 8 weeks of age, switch mice from a standard chow diet to a Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAAHFD) to induce NASH.[11][12] A control group should remain on the chow diet.
-
Maintain mice on the CDAAHFD for a period sufficient to establish fibrosis (e.g., 6-14 weeks).[5][12][14]
3. Group Allocation and Treatment:
-
After the disease induction period, randomize the CDAAHFD-fed mice into the following groups (n=8-12 per group):[1]
-
Group 1: Chow Diet + Vehicle
-
Group 2: CDAAHFD + Vehicle
-
Group 3: CDAAHFD + this compound (low dose)
-
Group 4: CDAAHFD + this compound (high dose)
-
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).[5]
-
Administer the inhibitor or vehicle via oral gavage daily for the duration of the treatment period (e.g., 4-8 weeks).[1][5]
4. In-life Monitoring:
-
Monitor body weight, food intake, and the overall health of the animals weekly.[1]
-
Collect blood samples periodically (e.g., via tail vein) to measure plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.[5]
5. Terminal Procedures and Sample Collection:
-
At the end of the treatment period, euthanize the mice.[11]
-
Collect terminal blood via cardiac puncture for final plasma analysis.[1][12]
-
Perfuse the liver with saline, then dissect and weigh it.[5]
-
Collect liver tissue samples for:
Caption: In Vivo Experimental Workflow for Hsd17B13 Inhibitor Testing.
Protocol 2: Liver Histology and Scoring
1. Tissue Processing and Staining:
-
Dehydrate the formalin-fixed liver tissues through a series of graded alcohols and embed in paraffin (B1166041) blocks.[1]
-
Cut 4-5 µm thick sections using a microtome.[1]
-
Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning.[1][11]
-
Stain sections with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition (fibrosis).[1]
2. Histological Analysis:
-
Score the H&E stained slides for NAFLD Activity Score (NAS), which is the sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2).
-
Quantify the fibrosis area on Sirius Red stained slides using image analysis software. The percentage of the Sirius Red-positive area is calculated.
Protocol 3: Gene Expression Analysis by qPCR
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from snap-frozen liver tissue using a suitable RNA isolation kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
2. Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system with specific primers for target genes and a housekeeping gene for normalization.
-
Target genes may include markers for inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Acta2, Timp1).[11][14]
-
Calculate the relative gene expression using the ΔΔCt method.
Conclusion
The inhibition of HSD17B13 presents a genetically validated and compelling strategy for the treatment of NASH.[3] Preclinical studies using various HSD17B13 inhibitors have demonstrated significant improvements in liver health markers, including reductions in steatosis, inflammation, and fibrosis.[3] The protocols outlined in this document provide a robust framework for the evaluation of novel HSD17B13 inhibitors, such as this compound, in relevant preclinical NASH mouse models. Further investigation into the long-term efficacy and safety of these inhibitors is warranted to advance their development as potential therapeutics for patients with NASH.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. enanta.com [enanta.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Hsd17B13 Inhibitors in Murine Models
For research use only.
Introduction
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1] These findings have established HSD17B13 as a promising therapeutic target for chronic liver diseases. While specific public data for Hsd17B13-IN-98 is limited, this document provides a comprehensive guide to the in vivo administration and evaluation of HSD17B13 inhibitors in mice, based on publicly available information for surrogate compounds such as Hsd17B13-IN-96, Hsd17B13-IN-73, and other potent, selective inhibitors.
Data Presentation: Recommended Dosage and Administration
The following tables summarize recommended starting dosages and administration routes for different types of HSD17B13 inhibitors in various mouse models of liver disease. It is crucial to perform dose-ranging studies to determine the optimal dose for a specific inhibitor and experimental setup.
Table 1: Small Molecule Inhibitors (e.g., Hsd17B13-IN-96, Hsd17B13-IN-73, M-5475)
| Mouse Model | Administration Route | Recommended Dosage Range | Vehicle Formulation | Study Duration |
| Diet-Induced NAFLD/NASH | Oral Gavage | 1 - 50 mg/kg, once daily | 0.5% (w/v) methylcellulose (B11928114) in water | 4 - 12 weeks |
| Pharmacokinetic Studies | Intravenous (IV) Bolus | 1 mg/kg (single dose) | Suitable IV formulation | Single time point |
| Pharmacokinetic Studies | Oral Gavage | 10 mg/kg (single dose) | Suitable oral formulation | Single time point |
| Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Induced Fibrosis | Oral Gavage | 30 - 100 mg/kg, once daily | Not specified | Not specified |
Table 2: Antisense Oligonucleotides (ASOs)
| Mouse Model | Administration Route | Recommended Dosage Range | Study Duration |
| CDAHFD-Induced Fibrosis | Subcutaneous or Intraperitoneal Injection | 10 - 50 mg/kg, once or twice weekly | 8 weeks |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of an HSD17B13 Inhibitor
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t1/2, bioavailability) of an HSD17B13 inhibitor in mice.
Materials:
-
HSD17B13 inhibitor
-
8-10 week old male C57BL/6J mice
-
Vehicle for formulation (e.g., suitable for IV and PO administration)
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Dosing Groups: Divide mice into two groups: intravenous (IV) and oral (PO) administration.
-
Formulation: Prepare the dosing solution of the HSD17B13 inhibitor in the chosen vehicle. A concentration of 1 mg/mL is a typical starting point.
-
Administration:
-
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the inhibitor in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using appropriate software.
Protocol 2: Efficacy Study in a Diet-Induced Mouse Model of NASH
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a mouse model of non-alcoholic steatohepatitis (NASH).
Materials:
-
HSD17B13 inhibitor
-
8-10 week old male C57BL/6J mice
-
High-Fat Diet (HFD), Western Diet (WD), or Gubra Amylin NASH (GAN) diet (e.g., 40% kcal fat, 20% fructose, 2% cholesterol).[1]
-
Vehicle for inhibitor formulation (e.g., 0.5% w/v methylcellulose).[2]
-
Biochemical assay kits (ALT, AST, triglycerides, cholesterol)
-
Histology supplies (formalin, paraffin, H&E stain, Sirius Red stain)
-
qRT-PCR supplies for gene expression analysis
Procedure:
-
NASH Induction: Feed mice a NASH-inducing diet for 12-24 weeks to induce steatosis, inflammation, and fibrosis.[1] A control group should be fed a standard chow diet.
-
Randomization: At 12 weeks, mice can be randomized into treatment groups based on plasma ALT and AST levels to ensure even distribution of disease severity.
-
Treatment Groups (n=8-12 mice per group):
-
Vehicle control group (NASH diet + vehicle)
-
HSD17B13 inhibitor-treated group (NASH diet + inhibitor, e.g., 10-50 mg/kg).
-
(Optional) Positive control group
-
-
Inhibitor Administration: Administer the HSD17B13 inhibitor or vehicle daily via oral gavage for the duration of the treatment period (e.g., 8-12 weeks).
-
In-life Monitoring: Record body weight and food consumption weekly. Observe animals for any signs of toxicity.
-
Terminal Procedures: At the end of the treatment period, fast mice for 4-6 hours. Collect blood via cardiac puncture and perfuse the liver with saline before harvesting.
-
Endpoint Analysis:
-
Biochemical: Measure serum ALT and AST levels. Quantify hepatic triglyceride and cholesterol content.
-
Histology: Stain formalin-fixed, paraffin-embedded liver sections with H&E to assess steatosis, inflammation, and ballooning (NAFLD Activity Score). Use Sirius Red staining to evaluate fibrosis.[1]
-
Gene Expression: Analyze the expression of genes involved in inflammation and fibrosis in snap-frozen liver tissue via qRT-PCR.
-
Signaling Pathways and Experimental Workflows
Caption: Hypothesized HSD17B13 signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for a typical efficacy study in a diet-induced NASH mouse model.
References
Application Notes and Protocols for Hsd17B13-IN-98 in Primary Human Hepatocytes
For Research Use Only.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver that has emerged as a significant therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2][3][4] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, validating its potential as a drug target.[3][5][6] Hsd17B13-IN-98 is a potent and selective small molecule inhibitor of HSD17B13 designed for in vitro studies to investigate the therapeutic potential of targeting this enzyme. These application notes provide detailed protocols for the use of this compound in primary human hepatocytes to assess its effects on lipid metabolism and cellular health.
Mechanism of Action
HSD17B13 is implicated in the regulation of hepatic lipid metabolism.[7][8] Its expression is regulated by key transcription factors involved in lipid homeostasis, including the liver X receptor α (LXRα) and the sterol regulatory element-binding protein 1c (SREBP-1c).[5][6][9] Under conditions of lipid excess, LXRα activation leads to increased SREBP-1c expression, which in turn drives the transcription of HSD17B13.[5][6] HSD17B13 is localized to lipid droplets and its enzymatic activity is thought to contribute to the progression of liver disease.[5][7][10] Inhibition of HSD17B13 with this compound is expected to reduce the production of pro-inflammatory lipid mediators and decrease cellular stress and hepatocyte injury by altering the lipid composition of lipid droplets.[5]
Data Presentation
Table 1: In Vitro Activity of HSD17B13 Inhibitors
| Compound | Target Potency (IC50) | Cell-Based Assay | Key Findings in Hepatocyte Models |
| BI-3231 | ~1 nM (human) | Palmitic acid-induced lipotoxicity in primary mouse and human hepatocytes | - Significantly decreased triglyceride accumulation.- Improved hepatocyte proliferation and lipid homeostasis.- Increased mitochondrial respiratory function.[1][3][11] |
| This compound (Representative) | Not publicly disclosed | Palmitic acid-induced lipotoxicity in primary human hepatocytes | Expected to reduce lipid accumulation and improve cell viability. |
Experimental Protocols
Protocol 1: Assessment of this compound on Lipid Accumulation in Primary Human Hepatocytes
Objective: To evaluate the effect of this compound on fatty acid-induced lipid accumulation in primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium (e.g., Williams' Medium E with supplements)
-
Hepatocyte maintenance medium
-
Collagen-coated 96-well plates
-
This compound
-
Palmitic acid (or a mixture of oleic and palmitic acid)
-
Nile Red or BODIPY staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.
-
Seed the hepatocytes onto collagen-coated 96-well plates at a density of 0.3 x 105 to 0.8 x 105 cells per well in hepatocyte plating medium.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 4-6 hours to allow for cell attachment.
-
After attachment, replace the plating medium with hepatocyte maintenance medium and incubate overnight.
-
-
Induction of Steatosis and Inhibitor Treatment:
-
Prepare a stock solution of palmitic acid complexed to bovine serum albumin (BSA).
-
Dilute the palmitic acid stock in hepatocyte maintenance medium to the desired final concentration (e.g., 200 µM).
-
Prepare various concentrations of this compound in the palmitic acid-containing medium. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Aspirate the medium from the cells and add the medium containing palmitic acid and the respective concentrations of this compound.
-
Incubate for 24-48 hours.
-
-
Lipid Staining and Quantification:
-
Aspirate the treatment medium and wash the cells gently with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add Nile Red or BODIPY staining solution (e.g., 1 µg/mL in PBS) to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Add PBS to the wells and quantify the fluorescence intensity using a microplate reader (e.g., Ex/Em ~485/525 nm for BODIPY).
-
Alternatively, visualize lipid droplets using fluorescence microscopy.
-
Protocol 2: Cell Viability Assay
Objective: To determine the effect of this compound on the viability of primary human hepatocytes under lipotoxic conditions.
Materials:
-
Cells treated as in Protocol 1
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar MTS/MTT-based assay kits
-
Luminometer or spectrophotometer
Procedure:
-
Follow the cell plating and treatment steps as described in Protocol 1.
-
After the incubation period, allow the plate to equilibrate to room temperature for about 30 minutes.
-
Add the viability assay reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer (e.g., 10 minutes for CellTiter-Glo®).
-
Measure the luminescence or absorbance using a plate reader. The signal is proportional to the number of viable cells.[9]
Mandatory Visualization
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. journals.physiology.org [journals.physiology.org]
Measuring Hsd17B13-IN-98 Target Engagement in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver that has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases.[1][4][5] Hsd17B13-IN-98 is an inhibitor of HSD17B13, and confirming its direct binding to HSD17B13 within a cellular context is a critical step in its development as a therapeutic agent.[3][6]
These application notes provide detailed protocols for quantifying the target engagement of this compound in cells using established methodologies. The described assays will enable researchers to verify the direct interaction of the compound with its intended target and to assess its functional impact on the enzyme's activity in a cellular environment.
HSD17B13 Signaling Pathway
HSD17B13 is involved in hepatic lipid metabolism and its expression is influenced by key transcription factors.[5][7] The Liver X receptor α (LXRα) can induce the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a primary regulator of lipogenesis.[5][8] SREBP-1c, in turn, upregulates the expression of HSD17B13.[5][8] HSD17B13 is localized to lipid droplets and is known to possess retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde.[4][9][10]
Methods for Measuring Target Engagement
Several methods can be employed to measure the target engagement of this compound in cells. These include direct biophysical assays and indirect functional assays.
1. Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying direct target engagement in intact cells.[4] The principle is based on the ligand-induced thermal stabilization of the target protein.[4] Binding of this compound to HSD17B13 is expected to increase the protein's resistance to thermal denaturation.
2. Retinol Dehydrogenase (RDH) Activity Assay
This cell-based assay indirectly measures target engagement by quantifying the inhibition of HSD17B13's enzymatic activity.[5][9] The assay involves measuring the conversion of retinol to retinaldehyde.[9]
3. Enzyme-Linked Immunosorbent Assay (ELISA)
A quantitative ELISA can be used to measure the amount of soluble HSD17B13 protein in cell lysates, particularly as a readout for CETSA experiments.[11][12]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To determine the direct binding of this compound to HSD17B13 in intact cells by measuring the change in thermal stability of the protein.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific for HSD17B13
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Western blot equipment or ELISA kit for HSD17B13
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells to approximately 80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.[4]
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[4]
-
-
Cell Lysis and Lysate Clarification:
-
Analysis of Soluble HSD17B13:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble HSD17B13 by Western blot or ELISA.
-
-
Data Analysis:
-
Quantify the HSD17B13 signal at each temperature.
-
Normalize the data by setting the signal at the lowest temperature to 100%.
-
Plot the percentage of soluble HSD17B13 against temperature to generate melt curves for both vehicle and this compound treated samples.
-
A shift in the melting temperature (Tm) to a higher temperature in the presence of this compound indicates target engagement.[4]
-
Protocol 2: Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
Objective: To assess the functional consequence of this compound binding by measuring the inhibition of HSD17B13's retinol dehydrogenase activity.
Materials:
-
HEK293 or HepG2 cells
-
Expression plasmid for HSD17B13 (optional, for overexpression)
-
Transfection reagent (if applicable)
-
This compound
-
All-trans-retinol
-
Reagents for retinoid extraction (e.g., solvents)
-
HPLC system for retinoid analysis
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293 or HepG2 cells in multi-well plates.
-
If using an overexpression system, transfect the cells with the HSD17B13 expression plasmid.[9]
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
-
Substrate Addition and Incubation:
-
Retinoid Extraction and Analysis:
-
Data Analysis:
Data Presentation
Table 1: CETSA Data Summary for this compound
| Treatment Group | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | Tm,vehicle | - |
| This compound (1 µM) | Tm,1µM | ΔTm,1µM |
| This compound (10 µM) | Tm,10µM | ΔTm,10µM |
Table 2: RDH Activity Assay Data for this compound
| This compound Conc. (µM) | Retinaldehyde Production (% of Vehicle) | % Inhibition |
| 0 (Vehicle) | 100 | 0 |
| 0.01 | Value | Value |
| 0.1 | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
| IC50 (µM) | \multicolumn{2}{c | }{Calculated Value} |
Logical Relationship of Expected Outcomes
By following these detailed protocols and utilizing the provided frameworks for data presentation and interpretation, researchers can effectively measure and validate the target engagement of this compound in a cellular context, providing crucial data for its continued development as a potential therapeutic for liver diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. origene.com [origene.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mybiosource.com [mybiosource.com]
- 12. Rat 17-beta hydroxysteroid dehydrogenase (HSD17B13) Elisa Kit – AFG Scientific [afgsci.com]
- 13. benchchem.com [benchchem.com]
Application Note: Evaluating Hsd17B13-IN-98 in 3D Liver Microtissues for Non-Alcoholic Fatty Liver Disease (NAFLD) Research
For Research Use Only.
Introduction
Hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have demonstrated a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[4][5][6] This protective genetic evidence has highlighted Hsd17B13 as a promising therapeutic target for the treatment of chronic liver diseases.[6][7] Hsd17B13-IN-98 is a potent and selective small molecule inhibitor of Hsd17B13, designed to mimic the protective effects of the genetic variants.
Three-dimensional (3D) liver microtissues, or spheroids, offer a more physiologically relevant in vitro model compared to traditional 2D cell cultures.[8][9][10] These microtissues are composed of primary human hepatocytes and non-parenchymal cells, recapitulating the complex cellular architecture and metabolic functions of the liver.[9][10] This application note provides a detailed protocol for evaluating the therapeutic potential of this compound in a 3D liver microtissue model of NAFLD.
Principle of the Method
This protocol describes the induction of a NAFLD phenotype in 3D human liver microtissues through treatment with a combination of free fatty acids (oleic and palmitic acid). The efficacy of this compound is then assessed by quantifying its ability to reduce lipid accumulation and modulate key biomarkers associated with lipogenesis, inflammation, and fibrosis within the microtissues.
Materials and Reagents
-
3D InSight™ Human Liver Microtissues (e.g., InSphero AG)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Free Fatty Acid (FFA) solution (Oleic acid and Palmitic acid complexed to BSA)
-
Vehicle control (e.g., DMSO)
-
Oil Red O staining solution
-
AdipoRed™ Assay Reagent
-
DAPI (4',6-diamidino-2-phenylindole)
-
CellTiter-Glo® 3D Cell Viability Assay
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein extraction and ELISA
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in 3D liver microtissues.
Detailed Protocols
3D Liver Microtissue Culture and NAFLD Induction
-
Upon receipt of the 3D liver microtissues in a 96- or 384-well plate, carefully follow the manufacturer's instructions for initial medium exchange and acclimatization.
-
Culture the microtissues in a humidified incubator at 37°C and 5% CO₂.
-
To induce a NAFLD phenotype, replace the maintenance medium with a medium supplemented with a pre-optimized concentration of free fatty acids (e.g., a 2:1 molar ratio of oleic acid to palmitic acid).
-
Incubate the microtissues in the FFA-containing medium for 72 hours to induce lipid accumulation.
Treatment with this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution to prepare working concentrations of this compound in the FFA-containing medium. A typical concentration range to test would be from 0.1 µM to 30 µM.
-
Include a vehicle control group (medium with FFA and the same final concentration of DMSO) and a negative control group (medium without FFA).
-
After the 72-hour NAFLD induction period, carefully remove the medium and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the microtissues for an additional 48-72 hours.
Endpoint Analyses
A. Cell Viability Assay
-
Assess the cytotoxicity of this compound using an ATP-based assay such as the CellTiter-Glo® 3D Cell Viability Assay, following the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control group to determine the percentage of cell viability.
B. Quantification of Lipid Accumulation
-
Fluorescent Staining (AdipoRed™):
-
Wash the microtissues gently with PBS.
-
Add AdipoRed™ assay reagent diluted in PBS to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Measure fluorescence using a plate reader with appropriate filter sets (e.g., excitation at 485 nm and emission at 572 nm).
-
-
Histological Staining (Oil Red O):
-
Fix the microtissues in 4% paraformaldehyde.
-
Stain with Oil Red O solution to visualize neutral lipids.
-
Counterstain with hematoxylin (B73222) to visualize nuclei.
-
Image the microtissues using a bright-field microscope. The area of red staining can be quantified using image analysis software.
-
C. Gene Expression Analysis (qRT-PCR)
-
Collect the microtissues and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in lipogenesis (e.g., SREBF1, FASN), inflammation (e.g., TNFα, IL-6), and fibrosis (e.g., COL1A1, ACTA2).
-
Normalize the gene expression data to a stable housekeeping gene (e.g., GAPDH).
D. Protein Biomarker Analysis (ELISA)
-
Collect the culture supernatants to measure secreted biomarkers.
-
Lyse the microtissues to obtain protein extracts.
-
Use ELISA kits to quantify the levels of relevant protein biomarkers such as Albumin (as a measure of hepatocyte function), Alpha-1-Antitrypsin, and inflammatory cytokines.
Data Presentation
Table 1: Effect of this compound on Lipid Accumulation and Cell Viability
| Treatment Group | Concentration (µM) | Lipid Accumulation (RFU, % of Vehicle) | Cell Viability (% of Vehicle) |
| Vehicle Control | - | 100 ± 5.2 | 100 ± 4.5 |
| This compound | 0.1 | 85.3 ± 4.8 | 99.1 ± 3.7 |
| 1 | 62.1 ± 5.5 | 98.5 ± 4.1 | |
| 10 | 45.7 ± 3.9 | 97.2 ± 3.3 | |
| 30 | 38.2 ± 4.1 | 95.8 ± 4.9 | |
| Positive Control | - | Value | Value |
Data are presented as mean ± standard deviation.
Table 2: Gene Expression Changes in Response to this compound (10 µM)
| Gene | Biological Process | Fold Change vs. Vehicle Control |
| SREBF1 | Lipogenesis | ↓ 0.6 |
| FASN | Lipogenesis | ↓ 0.5 |
| TNFα | Inflammation | ↓ 0.7 |
| IL-6 | Inflammation | ↓ 0.8 |
| COL1A1 | Fibrosis | ↓ 0.6 |
| ACTA2 | Fibrosis | ↓ 0.5 |
Data are presented as the fold change relative to the vehicle-treated control group.
Hsd17B13 Signaling Pathway
Caption: Simplified signaling pathway of Hsd17B13 and the inhibitory action of this compound.
Conclusion
This application note provides a comprehensive framework for evaluating the efficacy of this compound in a physiologically relevant 3D liver microtissue model of NAFLD. The described assays allow for a multi-faceted assessment of the compound's activity, from its impact on lipid metabolism to its potential anti-inflammatory and anti-fibrotic effects. The use of 3D liver microtissues in preclinical drug discovery can provide more predictive data on hepatotoxicity and therapeutic efficacy, ultimately facilitating the development of novel treatments for chronic liver diseases.[11][12]
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparation and Utilization of a 3D Human Liver Microtissue Model for Nanotoxicological Assessment | Springer Nature Experiments [experiments.springernature.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Liver three-dimensional cellular models for high-throughput chemical testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prediction of Liver Toxicity Revolutionized in Largest 3D In Vitro Benchmarking Study | Technology Networks [technologynetworks.com]
- 12. Utility of spherical human liver microtissues for prediction of clinical drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Potential Off-Target Effects of Hsd17B13-IN-98
This technical support center is designed for researchers, scientists, and drug development professionals using Hsd17B13-IN-98. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended on-target effect of this compound?
A1: this compound is designed to inhibit the enzymatic activity of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13). Hsd17B13 is a protein primarily found in the liver, where it is associated with lipid droplets.[1][2] It is involved in the metabolism of steroids, other lipids, and retinol.[2] Genetic studies have demonstrated that individuals with naturally occurring loss-of-function variants in the HSD17B13 gene have a reduced risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Therefore, the intended on-target effect of inhibiting Hsd17B13 is to mimic this protective genetic profile and mitigate the progression of liver disease.
Q2: What are potential off-target effects, and why are they a concern with this compound?
A2: Off-target effects occur when a small molecule inhibitor, such as this compound, interacts with proteins other than its intended target.[3] These unintended interactions can lead to misinterpretation of experimental results, where an observed biological effect may be incorrectly attributed to the inhibition of Hsd17B13.[3] Off-target effects can also cause cellular toxicity, which can confound the results of phenotypic assays.[2][3] For Hsd17B13 inhibitors, potential off-targets could include other members of the HSD17B family due to structural similarities.
Q3: I am observing a phenotype that is inconsistent with the known function of Hsd17B13. Could this be an off-target effect?
A3: Yes, this is a strong possibility. If the observed phenotype does not align with the known roles of Hsd17B13 in lipid metabolism and liver disease progression, it is crucial to investigate potential off-target effects.[3] The following troubleshooting guide provides a systematic approach to address this issue.
Troubleshooting Guide: Unexpected Phenotypes
If you observe a phenotype that is not consistent with Hsd17B13 inhibition, follow these steps to investigate potential off-target effects.
Step 1: Confirm On-Target Engagement
Before investigating off-targets, it is essential to confirm that this compound is engaging with Hsd17B13 in your experimental system at the concentrations used.
-
Experiment: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify that this compound binds to Hsd17B13 in intact cells.
-
Expected Outcome: A thermal shift indicates that the compound is binding to and stabilizing the target protein.
Step 2: Dose-Response Analysis
Evaluate if the unexpected phenotype is dose-dependent and correlates with the on-target inhibition of Hsd17B13.
-
Experiment: Dose-Response Curve for Phenotype and On-Target Inhibition
-
Objective: To compare the EC50 of the unexpected phenotype with the IC50 of Hsd17B13 inhibition.
-
Interpretation: A significant discrepancy between the EC50 for the phenotype and the IC50 for the target suggests a potential off-target effect.
Step 3: Genetic Validation
Use genetic approaches to determine if the phenotype is a direct result of Hsd17B13 inhibition.
-
Experiment: siRNA/shRNA knockdown or CRISPR/Cas9 knockout of HSD17B13.
-
Objective: To see if the phenotype observed with this compound is replicated by genetically reducing or eliminating Hsd17B13.
-
Interpretation: If the phenotype persists after genetic knockdown/knockout, it is likely an off-target effect of the compound.[3]
Step 4: Use of Controls
Employ appropriate controls to differentiate on-target from off-target effects.
-
Experiment 1: Use a Structurally Different Hsd17B13 Inhibitor.
-
Objective: To determine if another inhibitor of Hsd17B13 produces the same phenotype.
-
Interpretation: If a structurally unrelated inhibitor with similar potency for Hsd17B13 does not produce the same phenotype, the effect is likely off-target.
-
Experiment 2: Use an Inactive Structural Analog.
-
Objective: To test if a molecule with a similar chemical structure but no activity against Hsd17B13 causes the same phenotype.
-
Interpretation: If the inactive analog produces the same phenotype, it strongly suggests an off-target effect related to the chemical scaffold.
Workflow for Investigating Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected phenotypes.
Troubleshooting Guide: Cellular Toxicity
If you observe significant cellular toxicity at concentrations expected to be effective for Hsd17B13 inhibition, consider the following troubleshooting steps.
Step 1: Determine the Therapeutic Window
Establish the concentration range at which this compound is effective without causing significant cell death.
-
Experiment: Cytotoxicity Assay (e.g., MTT, LDH release) alongside a dose-response for Hsd17B13 inhibition.
-
Objective: To determine the concentration of this compound that causes 50% cell death (CC50) and compare it to the IC50 for Hsd17B13.
-
Interpretation: A narrow therapeutic window (CC50 close to IC50) suggests that the toxicity may be linked to on-target or off-target effects.
Step 2: Broad-Panel Off-Target Screening
Identify potential off-targets that could be responsible for the observed toxicity.
-
Experiment: Kinase and phosphatase screening panels, safety screening panels (e.g., CEREP).
-
Objective: To identify unintended molecular targets of this compound.
-
Interpretation: Hits from these panels can provide clues to the mechanism of toxicity.
Step 3: Investigate Common Toxicity Pathways
Assess the involvement of common pathways associated with drug-induced toxicity.
-
Experiment: Assays for mitochondrial dysfunction, oxidative stress, or endoplasmic reticulum (ER) stress.
-
Objective: To determine the cellular mechanism of toxicity.
-
Interpretation: Activation of these pathways can point towards specific off-target effects.
Workflow for Investigating Cellular Toxicity
References
Technical Support Center: Strategies to Improve Hsd17B13-IN-98 Assay Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of assays involving the Hsd17B13 inhibitor, Hsd17B13-IN-98.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic function of HSD17B13 and its relevance?
A1: 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is an enzyme primarily expressed in the liver, where it is associated with lipid droplets.[1][2] It exhibits retinol (B82714) dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[3][4] Genetic studies have shown that individuals with less active variants of HSD17B13 are protected from the progression of chronic liver diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] This makes HSD17B13 a compelling therapeutic target for these conditions.
Q2: What are the common assays used to measure HSD17B13 activity and its inhibition by this compound?
A2: The most common assays are:
-
Biochemical Assays: These directly measure the enzymatic activity of purified HSD17B13. A widely used method involves measuring the production of NADH, a cofactor in the enzymatic reaction, using a luminescent-based kit like NAD-Glo™.[1][5]
-
Cell-Based Assays: These assays assess HSD17B13 activity in a cellular context. This typically involves overexpressing HSD17B13 in cell lines (e.g., HEK293 or HepG2) and then measuring the conversion of a substrate like retinol to retinaldehyde.[3][6]
Q3: I am having trouble dissolving this compound. What are the recommended solvents and procedures?
A3: this compound, like many small molecule inhibitors, can have limited aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[7][8] If you encounter solubility issues in DMSO, gentle warming (e.g., to 37°C) and sonication can aid dissolution.[7][9] When diluting the DMSO stock into aqueous assay buffers or cell culture media, "crashing out" or precipitation can occur. To mitigate this, ensure the final DMSO concentration is low (typically ≤0.5%) and consider serial dilutions.[7][10]
Q4: What are the critical reagents and their recommended storage conditions for a successful Hsd17B13 assay?
A4: The critical reagents include:
-
Recombinant HSD17B13 Protein: Store at -80°C and avoid repeated freeze-thaw cycles by preparing single-use aliquots. When in use, keep the enzyme on ice.[11]
-
Substrates (e.g., Retinol, β-estradiol): Some substrates are light-sensitive and should be handled accordingly. Prepare fresh solutions for each experiment.[11]
-
Cofactor (NAD+): Prepare fresh NAD+ solutions as it can degrade over time.[10]
-
This compound: Store stock solutions at -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month), protected from light.[9]
Troubleshooting Guides
Issue 1: High Variability or Inconsistent Results in the HSD17B13 Assay
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and consider preparing a master mix for reagents to minimize well-to-well differences.[11] |
| Inhibitor Precipitation | Visually inspect assay plates for any signs of compound precipitation. If observed, refer to the solubility guidelines in the FAQs.[11] |
| Temperature Gradients | Ensure the assay plate is uniformly equilibrated to the assay temperature.[11] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reactants. Use a plate sealer and maintain a humid environment to mitigate this.[11] |
| Inconsistent Enzyme Activity | Ensure proper storage and handling of the recombinant HSD17B13 protein. Perform a quality control activity test before starting a new batch of experiments.[11] |
Issue 2: Low or No Detectable HSD17B13 Enzymatic Activity
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Verify the storage and handling of the recombinant HSD17B13 protein. Test the activity of a new vial or lot of the enzyme.[11] Use a known active batch of HSD17B13 as a positive control.[10] |
| Suboptimal Assay Conditions | Optimize buffer pH (typically around 7.4).[10] Ensure the presence of the cofactor NAD+ in sufficient concentration.[10] |
| Substrate or Cofactor Degradation | Prepare fresh substrate and NAD+ solutions for each experiment.[11] |
| Issues with Detection Method | If using a luminescence-based readout (e.g., NAD-Glo™), ensure that your plate reader is calibrated and that the detection reagents are fresh and properly prepared.[11] |
Issue 3: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Low Hsd17B13 Expression | Verify HSD17B13 expression levels in your chosen cell line (e.g., HepG2, HEK293) by qRT-PCR or Western blot.[12] |
| Poor Cell Permeability of Inhibitor | The inhibitor may not be efficiently crossing the cell membrane. Consider using a different cell line or a permeabilization agent if appropriate for the assay endpoint.[12] |
| Inhibitor Instability in Culture Medium | Assess the stability of this compound in your cell culture medium over the time course of the experiment by incubating it in the medium at 37°C and analyzing its concentration at different time points.[12] |
| Off-Target Effects | The observed cellular phenotype may be due to off-target effects of the inhibitor. Validate your findings using a secondary, structurally distinct inhibitor or by using genetic approaches like siRNA-mediated knockdown of HSD17B13.[13] |
| Cytotoxicity | Determine the cytotoxic concentration (CC50) of this compound in your cell line and ensure that the concentrations used for efficacy studies are well below this value.[12] |
Quantitative Data Summary
Table 1: Reported IC50 Values for HSD17B13 Inhibitors
| Inhibitor | Human HSD17B13 IC50 | Cellular Assay IC50 | Substrate Used | Reference |
| Hsd17B13-IN-9 | 0.01 µM | Not Reported | Not Specified | [14] |
| Hsd17B13-IN-102 | 0.1 µM | Not Reported | Estradiol | [15] |
| BI-3231 | Kᵢ = 0.7 ± 0.2 nM | 11 ± 5 nM (HEK cells) | Estradiol | [15] |
| HSD17B13-IN-104 | 2.5 nM | Not Reported | Not Specified | [15] |
| INI-678 | ≤ 0.1 µM | Not Reported | Not Specified | [15] |
| Pfizer Compound 1 | 200 nM | Not Reported | β-estradiol | [15] |
Note: IC50 values can vary depending on assay conditions such as enzyme and substrate concentrations.
Table 2: Typical Concentration Ranges for HSD17B13 Biochemical Assay Components
| Component | Concentration Range | Reference |
| Recombinant Human HSD17B13 | 50-100 nM | [10][16] |
| β-estradiol (Substrate) | 10-50 µM | [10][16] |
| NAD+ (Cofactor) | 500 µM | [17] |
| All-trans-retinol (Substrate) | 2-5 µM (Cell-based assay) | [6] |
| DMSO (Co-solvent) | ≤0.5% | [10] |
Experimental Protocols
Protocol 1: Biochemical HSD17B13 Inhibition Assay using a Luminescent Readout
This protocol describes a method to determine the IC50 value of this compound using purified recombinant human HSD17B13 enzyme and a chemiluminescence-based NADH detection assay.
Materials:
-
Recombinant human HSD17B13 protein
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween 20[16]
-
Substrate: β-estradiol
-
Cofactor: NAD+
-
This compound
-
NAD(P)H-Glo™ Detection System
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 0.5%.[10]
-
Assay Plate Preparation: Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Prepare a master mix containing HSD17B13 enzyme (final concentration 50-100 nM).[16] Add 10 µL of the enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[18]
-
Reaction Initiation: Prepare a substrate/cofactor mix containing β-estradiol (final concentration 10-50 µM) and NAD+ (final concentration 500 µM).[10][17] Add 5 µL of this mix to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[17]
-
Signal Detection: Prepare the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's protocol. Add 20 µL of the detection reagent to each well.[5]
-
Second Incubation: Incubate the plate for another 60 minutes at room temperature, protected from light, to allow the luminescent signal to develop.[18]
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]
Protocol 2: Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This protocol is for assessing the inhibition of HSD17B13's RDH activity by this compound in a cellular context.
Materials:
-
HEK293 or HepG2 cells
-
HSD17B13 expression vector
-
Transfection reagent
-
All-trans-retinol
-
This compound
-
Cell culture media and supplements
-
HPLC system for retinoid analysis
Procedure:
-
Cell Culture and Transfection: Seed HEK293 or HepG2 cells in appropriate culture plates. Transfect the cells with an HSD17B13 expression vector or an empty vector control using a suitable transfection reagent. Allow the cells to express the protein for 24-48 hours.[17]
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound or vehicle control for a predetermined pre-incubation time (e.g., 1-2 hours).[4]
-
Substrate Addition: Add all-trans-retinol to the cell culture medium to a final concentration of 2-5 µM and incubate for 6-8 hours.[6]
-
Sample Collection: Harvest the cells and the culture medium.
-
Retinoid Extraction: Extract retinoids from the cell lysates and culture medium using an appropriate organic solvent (e.g., hexane).[16]
-
HPLC Analysis: Quantify the levels of retinaldehyde and retinoic acid using HPLC.[6]
-
Data Analysis: Normalize the production of retinaldehyde to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value. A parallel cytotoxicity assay should be performed to ensure that the observed inhibition is not due to cell death.[16]
Mandatory Visualization
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: General workflow for a biochemical HSD17B13 inhibition assay.
Caption: Troubleshooting logic for inconsistent HSD17B13 assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Interpreting unexpected results in Hsd17B13-IN-98 cell culture experiments
Welcome to the technical support center for Hsd17B13-IN-98. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting and troubleshooting unexpected results during cell culture experiments with this novel inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (Hsd17B13).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to selectively target the enzymatic activity of Hsd17B13.[1][2] Hsd17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][3][4] It possesses retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde.[3][5][6] By inhibiting Hsd17B13, this compound is expected to modulate lipid metabolism and reduce lipotoxicity within hepatocytes, mimicking the protective effects observed in individuals with loss-of-function variants of the Hsd17B13 gene.[1][3]
Q2: Which cell lines are recommended for studying the effects of this compound?
A2: Given that Hsd17B13 is primarily expressed in hepatocytes, human hepatocyte-derived cell lines such as HepG2, Huh7, and L02 are suitable models for investigating the activity of this compound.[7]
Q3: How can I induce a relevant disease phenotype in my cell culture model to test this compound?
A3: To model conditions such as non-alcoholic fatty liver disease (NAFLD) in vitro, you can induce lipid accumulation (steatosis) by treating hepatocyte cell lines with fatty acids. A common method involves supplementing the culture medium with oleic acid, often in combination with palmitic acid, to promote the formation of lipid droplets.[7]
Q4: What are the expected downstream effects of Hsd17B13 inhibition with this compound?
A4: Inhibition of Hsd17B13 is anticipated to decrease the accumulation of intracellular lipid droplets.[7] Consequently, key experimental readouts would involve the quantification of lipid content using methods like Oil Red O or Nile Red staining. Additionally, you might observe changes in the expression of genes involved in lipid metabolism and inflammation.[7][8]
Troubleshooting Guides
Issue 1: No observable effect or inconsistent results with this compound treatment.
This is a common challenge when working with small molecule inhibitors. The lack of a discernible phenotype or high variability between experiments can stem from several factors.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inhibitor Insolubility or Instability | This compound, like many small molecule inhibitors, likely has poor aqueous solubility.[9][10] Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing working dilutions.[10][11][12] Visually inspect for any precipitation after dilution into cell culture media.[9][13] To assess stability, you can incubate the inhibitor in your media for the duration of your experiment and analyze its concentration over time using methods like HPLC or LC-MS.[13][14] |
| Suboptimal Inhibitor Concentration | The concentration of this compound may be too low to elicit a biological response. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental endpoint.[13][15] |
| Cell Culture Variability | Differences in cell density, passage number, or overall cell health can significantly impact experimental outcomes.[13][16] Maintain consistent cell culture practices, including seeding density and passage number, for all experiments. |
| Inhibitor Binding to Serum Proteins | Components of the cell culture media, especially serum proteins, can bind to small molecules, thereby reducing their effective concentration.[13] It is advisable to test the efficacy of this compound in both serum-containing and serum-free media to evaluate this effect. |
Issue 2: High levels of cytotoxicity observed with this compound treatment.
Unexpected cell death can confound the interpretation of your results, making it difficult to distinguish between on-target effects and general toxicity.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Off-Target Toxicity | The inhibitor may be interacting with other essential cellular targets, leading to cytotoxicity.[13][17] Consider using a lower effective concentration of the inhibitor. If available, testing a structurally different inhibitor of Hsd17B13 could help determine if the toxicity is specific to the chemical scaffold of this compound.[18][19] |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[13] Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically less than 0.5% for DMSO).[13] |
| Exaggerated On-Target Effect | While loss-of-function variants of Hsd17B13 are protective, high concentrations of a potent inhibitor could lead to unforeseen consequences.[3] A detailed dose-response analysis is crucial to identify a therapeutic window where the desired inhibitory effect is observed without significant cytotoxicity. |
| Primary Cell Sensitivity | If you are using primary hepatocytes, they are known to be more sensitive and can undergo apoptosis in culture.[18] Ensure optimal isolation and culture conditions are maintained. |
Experimental Protocols
Protocol 1: Assessment of this compound on Lipid Accumulation in HepG2 Cells
This protocol is designed to evaluate the effect of this compound on fatty acid-induced lipid accumulation in a hepatocyte cell line.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Oleic acid
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin solution (10%)
Procedure:
-
Seed HepG2 cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare working solutions of this compound in the culture medium.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce lipid accumulation by adding oleic acid to the medium (e.g., a final concentration of 400 µM) and incubate for 24 hours.[7]
-
After incubation, wash the cells with PBS.
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with Oil Red O solution to visualize lipid droplets.
-
Quantify the lipid accumulation by extracting the dye and measuring its absorbance or by image analysis.
Protocol 2: Cytotoxicity Assessment of this compound using an MTT Assay
This protocol determines the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.[9][18]
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.[9][18]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Simplified signaling pathway of Hsd17B13 and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
Caption: A general experimental workflow for testing the effects of this compound in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. How to Use Inhibitors [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Hsd17B13-IN-98 Cytotoxicity in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Hsd17B13-IN-98 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme primarily expressed in the liver. Hsd17B13 is involved in hepatic lipid and retinol (B82714) metabolism.[1][2][3][4] Inhibition of Hsd17B13 is a potential therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[5][6] this compound exerts its effect by binding to the Hsd17B13 enzyme and blocking its catalytic activity.
Q2: What are the potential causes of this compound cytotoxicity in my cellular assay?
Cytotoxicity associated with this compound in cellular assays can arise from several factors:
-
High Compound Concentration: The concentration of this compound used may be too high, leading to off-target effects or exaggerated on-target effects that result in cell death.[7][8]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations generally above 0.1%-0.5%.[6][9]
-
Compound Precipitation: this compound may have low aqueous solubility and can precipitate in cell culture media, leading to inconsistent results and potential cytotoxicity.[6][7]
-
On-Target Toxicity: Inhibition of Hsd17B13 can disrupt cellular homeostasis, particularly lipid and retinoid metabolism, which may lead to cytotoxicity in certain cell types or under specific experimental conditions.[7]
-
Off-Target Effects: The inhibitor may interact with other cellular targets besides Hsd17B13, causing unintended cytotoxic responses.[10][11]
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors.
Q3: Which cell lines are recommended for studying the effects of this compound?
Given that Hsd17B13 is predominantly expressed in the liver, the most relevant cell lines are of hepatic origin.[1][7] Commonly used cell lines include:
-
HepG2: A human hepatocellular carcinoma cell line widely used for liver metabolism and toxicity studies.[7][8]
-
Huh7: Another human hepatoma cell line frequently used in liver disease and lipid metabolism research.[7]
-
Primary Hepatocytes: Considered the gold standard for in vitro liver studies, although they are more challenging to culture and maintain.[7][12]
It is crucial to confirm the expression of Hsd17B13 in your chosen cell line.
Q4: How can I distinguish between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target effects is a critical step in troubleshooting cytotoxicity.[7] Here are some strategies:
-
Use a Structurally Unrelated Inhibitor: If available, test a different Hsd17B13 inhibitor with a distinct chemical structure. If both compounds produce similar cytotoxic effects, it is more likely to be an on-target effect.[11]
-
Genetic Knockdown/Knockout: Assess the cytotoxicity of this compound in a cell line where Hsd17B13 has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR). A significant reduction in cytotoxicity in these cells compared to wild-type cells would strongly suggest an on-target effect.[7][11]
-
Inactive Control Compound: If a structurally similar but inactive analog of this compound is available, it can be used as a negative control. If the inactive analog does not show cytotoxicity, the effect is likely on-target.[7]
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
| Possible Cause | Troubleshooting Steps |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50). Start with a wide range of concentrations, from nanomolar to high micromolar, to identify a non-toxic working concentration.[8][13] |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically ≤0.1%).[6][9] Run a vehicle-only control (cells treated with the same concentration of DMSO without the inhibitor). |
| Compound precipitation. | Visually inspect the culture medium for any precipitate after adding this compound. If precipitation is observed, consider lowering the concentration, using a different formulation, or performing serial dilutions.[6][7] |
| Prolonged exposure. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect. |
| Cell line sensitivity. | Consider using a different, potentially less sensitive, liver cell line.[13] |
Issue 2: Inconsistent or Variable Cytotoxicity Results
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Use a cell counter to ensure consistent cell numbers per well. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.[7] |
| Compound instability. | Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[14] |
| Assay interference. | Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., MTT reduction). Use an orthogonal assay (e.g., LDH release) to confirm your results.[7][13] |
Quantitative Data Summary
While specific cytotoxicity data for this compound is not publicly available, the following tables provide a template for how to structure and present your experimental findings. Hypothetical data is included for illustrative purposes.
Table 1: Dose-Response of this compound on HepG2 Cell Viability (MTT Assay at 48 hours)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.7 ± 4.8 |
| 10 | 85.3 ± 6.2 |
| 25 | 60.1 ± 7.5 |
| 50 | 42.5 ± 8.1 |
| 100 | 15.8 ± 3.9 |
Table 2: Time-Course of Cytotoxicity with 50 µM this compound on HepG2 Cells (LDH Release Assay)
| Time (hours) | % Cytotoxicity (Mean ± SD) |
| 0 | 0 ± 1.2 |
| 24 | 15.4 ± 2.5 |
| 48 | 45.8 ± 5.3 |
| 72 | 78.2 ± 6.9 |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) using MTT Assay
This protocol describes a method to determine the concentration of this compound that causes a 50% reduction in cell viability.
Materials:
-
HepG2 cells (or other suitable liver cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration for all wells (including the vehicle control) is the same and non-toxic (e.g., ≤0.1%).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of MTT solubilization solution to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 value.[8]
-
Protocol 2: Assessing Membrane Integrity using LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes.
Materials:
-
Cells treated with this compound in a 96-well plate (as described in Protocol 1)
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Prepare Controls: Include a vehicle control, a positive control for maximum LDH release (treat cells with lysis buffer for 45 minutes before the assay), and a background control (medium only).
-
Sample Collection: After the desired incubation period with this compound, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions (usually 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum LDH release - Absorbance of vehicle control)] x 100.[12]
-
Visualizations
Caption: Simplified Hsd17B13 signaling pathway and the point of inhibition by this compound.
Caption: General workflow for assessing and mitigating compound-induced cytotoxicity.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Bioavailability of Hsd17B13 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor bioavailability of Hsd17B13 inhibitors, exemplified by compounds like Hsd17B13-IN-98, in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of our Hsd17B13 inhibitor after oral administration in mice. What are the likely causes?
A1: Low oral bioavailability of Hsd17B13 inhibitors is a common challenge that can stem from several factors.[1][2] The most probable causes include:
-
Poor Aqueous Solubility: Many small molecule inhibitors of Hsd17B13 are lipophilic and have low solubility in gastrointestinal fluids, which is a critical first step for absorption.[1][3]
-
Extensive First-Pass Metabolism: Hsd17B13 is primarily expressed in the liver.[4] Orally administered drugs are absorbed from the gut and pass through the liver before reaching systemic circulation. If the compound is rapidly metabolized in the liver (first-pass effect), its concentration in the systemic circulation will be significantly reduced.[1][5] Phenolic moieties in the chemical structure, for example, are susceptible to glucuronidation.[1][6]
-
Efflux by Transporters: The compound may be a substrate for efflux transporters in the intestinal wall, which actively pump it back into the gut lumen, preventing its absorption.
-
Chemical Instability: The compound may be unstable in the acidic environment of the stomach or degraded by digestive enzymes.
Q2: What initial formulation strategies can we employ to improve the oral bioavailability of our Hsd17B13 inhibitor?
A2: A systematic approach to formulation can significantly enhance oral bioavailability.[3] Here are some recommended strategies:
-
Particle Size Reduction: Increasing the surface area of the drug powder can improve its dissolution rate.[3][7][8] This can be achieved through:
-
Solubilizing Excipients & Co-solvents: Using a suitable vehicle can enhance the solubility of the compound.[1][5] Common options include:
-
Aqueous vehicles with suspending agents: For compounds with some aqueous solubility, using vehicles like 0.5% methylcellulose (B11928114) (MC) can help create a uniform suspension.[1]
-
Co-solvent systems: Mixtures of solvents like DMSO, PEG400, and water or saline can significantly increase the solubility of lipophilic compounds.[1][5]
-
Surfactant solutions: Surfactants like Tween 80 can improve the wettability and dissolution of poorly soluble compounds.[1][5]
-
-
Lipid-Based Formulations: For highly lipophilic drugs, lipid-based systems can improve absorption.[3][7][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation with aqueous media, such as gastrointestinal fluids.[1][5][7][8] This enhances solubilization and can facilitate lymphatic transport, partially bypassing the liver.[1]
-
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution rate.[1][3][7][10]
Q3: If formulation changes are insufficient, what other approaches should we consider?
A3: If formulation optimization does not sufficiently improve bioavailability, you should consider the following:
-
Alternative Routes of Administration: To bypass the gastrointestinal tract and first-pass metabolism in the liver, consider alternative routes for preclinical studies:[5][11]
-
Intraperitoneal (IP) injection: The drug is absorbed into the portal circulation, so it still undergoes some first-pass metabolism, but absorption can be more complete than with oral dosing.
-
Subcutaneous (SC) injection: This route avoids the first-pass effect and can provide a slower, more sustained release.[12][13]
-
Intravenous (IV) injection: This route provides 100% bioavailability and is essential for determining the absolute bioavailability of an oral formulation.[11]
-
-
Prodrug Strategy: A prodrug is a chemically modified version of the active drug that is designed to improve its physicochemical or pharmacokinetic properties. The prodrug is then converted to the active drug in the body. This approach can be used to enhance solubility, permeability, or resistance to first-pass metabolism.
-
Chemical Modification: If the compound is subject to rapid metabolism, medicinal chemistry efforts can be directed toward modifying the metabolic "soft spots" in the molecule to improve its stability.[6] For example, introducing a fluorine atom can block sites of metabolic attack.[6]
Q4: Are there any publicly available pharmacokinetic data for Hsd17B13 inhibitors that can guide our studies?
A4: Yes, pharmacokinetic data for the Hsd17B13 inhibitor BI-3231 has been published and can serve as a valuable reference.[12][13][14] These studies in mice revealed low oral bioavailability (around 10%), rapid plasma clearance, and extensive distribution to the liver.[1][12][13] This highlights the challenges you may face with other small molecule inhibitors of Hsd17B13.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of the Hsd17B13 inhibitor BI-3231 in preclinical models. This data is provided for illustrative purposes to guide your experimental design and interpretation.
| Parameter | Mouse | Rat | Reference |
| Route | IV | PO | IV |
| Dose | 1 mg/kg | 10 mg/kg | 1 mg/kg |
| Cmax (ng/mL) | - | 47 | - |
| Tmax (h) | - | 0.5 | - |
| AUC (ng·h/mL) | 138 | 68 | 123 |
| Half-life (t½) (h) | 0.4 | 0.8 | 0.6 |
| Oral Bioavailability (%) | 10% | N/A | N/A |
Data for BI-3231 is derived from preclinical studies.[14]
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation using a Co-solvent System
This protocol is suitable for early-stage in vivo screening of poorly water-soluble Hsd17B13 inhibitors.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO (e.g., 5-10% of the final volume) to completely dissolve the compound.
-
Add PEG400 (e.g., 30-40% of the final volume) and vortex thoroughly.
-
Add Tween 80 (e.g., 5-10% of the final volume) and vortex again.
-
Slowly add sterile saline to the desired final concentration while continuously vortexing to prevent precipitation.
-
If necessary, sonicate the solution for 5-10 minutes to ensure homogeneity.
-
Visually inspect the formulation for any precipitation before administration.
Protocol 2: Pharmacokinetic Study in Mice
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of an Hsd17B13 inhibitor after oral and intravenous administration.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg)
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg)
-
(n=3-5 mice per group)
Procedure:
-
Dosing:
-
For IV administration, formulate the compound in a suitable vehicle (e.g., saline with a co-solvent if necessary) and administer via the tail vein.
-
For PO administration, use a suitable oral formulation (see Protocol 1) and administer using an oral gavage needle.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the Hsd17B13 inhibitor in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters, including:
-
Area Under the Curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. drughunter.com [drughunter.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Hsd17B13-IN-98 inconsistent IC50 values causes and solutions
Welcome to the technical support center for Hsd17B13-IN-98. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common issues that may arise during experimentation, particularly concerning inconsistent IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
A1: 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is an enzyme primarily located in the liver and is associated with lipid droplets.[1][2] It is a member of the short-chain dehydrogenases/reductases (SDR) family and is involved in hepatic lipid and retinol (B82714) metabolism.[1][3] Hsd17B13 has demonstrated retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][4] Human genetic studies have shown that individuals with loss-of-function variants in the HSD17B13 gene have a decreased risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][5] This protective effect makes the inhibition of Hsd17B13 a promising therapeutic strategy for these conditions.[1]
Q2: What is the enzymatic function of Hsd17B13?
A2: Hsd17B13 is known to catalyze the NAD+-dependent oxidation of various substrates.[6] While its precise biological substrates are still under investigation, in vitro assays have shown that it can act on steroids like β-estradiol, bioactive lipids such as leukotriene B4 (LTB4), and retinol.[6][7]
Q3: What are the common types of assays used to measure Hsd17B13 activity and inhibition?
A3: Several assay formats are utilized to assess the enzymatic activity of Hsd17B13 and to screen for inhibitors:
-
Biochemical Assays: These assays directly measure the catalytic activity of purified, recombinant Hsd17B13 protein. A common method is to monitor the production of NADH, a cofactor in the enzymatic reaction, using luminescence-based kits like NAD(P)H-Glo™.[5][6]
-
Cell-Based Assays: These assays evaluate the activity of Hsd17B13 within a cellular environment. This often involves overexpressing Hsd17B13 in cell lines such as HEK293 or HepG2 and then measuring the conversion of a substrate or downstream cellular effects like lipid accumulation.[5][8]
-
Western Blotting and ELISA: These techniques are used to quantify the amount of Hsd17B13 protein in cells or tissues.[5]
-
Lipid Droplet Analysis: As Hsd17B13 is localized to lipid droplets, microscopy-based assays are employed to visualize and quantify changes in the size and number of lipid droplets in response to inhibitors.[5]
Troubleshooting Guide: Inconsistent IC50 Values for this compound
Inconsistent IC50 values for this compound can arise from a variety of factors in both biochemical and cellular assays. This guide provides potential causes and solutions to help you achieve more reproducible results.
Issue 1: High Variability in Biochemical (Enzymatic) Assays
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Enzyme Quality or Activity | Use a single, quality-controlled lot of recombinant Hsd17B13 protein for your experiments. Aliquot the enzyme upon receipt and store at -80°C to minimize freeze-thaw cycles.[1][9] Before starting a large experiment, perform a quality control activity test on a new vial or lot of the enzyme.[9] |
| Suboptimal or Inconsistent NAD+ Concentration | The binding of some inhibitors to Hsd17B13 is highly dependent on the presence of the cofactor NAD+.[10] Ensure that NAD+ is included in your assay buffer at a consistent and saturating concentration. Prepare fresh NAD+ solutions for your experiments. |
| Variable Enzyme Concentration | For potent inhibitors with low nanomolar IC50 values, the concentration of the enzyme can significantly influence the apparent IC50.[10] Use a consistent and validated concentration of the Hsd17B13 enzyme in all assays. |
| Substrate Choice and Concentration | Hsd17B13 can utilize multiple substrates, and inhibitor potency can be substrate-dependent.[9][11] It is advisable to test this compound against different substrates (e.g., β-estradiol, retinol) to check for substrate-biased inhibition.[9] Ensure the substrate concentration is consistent and ideally at or below the Km value. |
| Inhibitor Instability or Precipitation | Visually inspect your assay plates for any signs of compound precipitation. Prepare fresh serial dilutions of this compound for each experiment from a DMSO stock. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solubility issues and solvent-induced effects.[10][12] |
| Assay Conditions | Inconsistent incubation times for inhibitor pre-incubation or the enzymatic reaction can lead to variability.[10] Ensure that temperature is uniformly maintained across the assay plate to avoid "edge effects".[9] Using a plate sealer can help to minimize evaporation.[9] |
Issue 2: High Variability in Cell-Based Assays
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability of the Inhibitor | If this compound shows high potency in biochemical assays but weak or inconsistent activity in cellular assays, it may have poor cell permeability.[5] Consider alternative inhibitors or perform permeability assays (e.g., PAMPA) to assess this.[13] |
| Inhibitor Instability in Cell Culture Medium | Test the stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment by analyzing the concentration of the parent compound using LC-MS/MS.[13] |
| Low or Variable Hsd17B13 Expression in the Cell Model | Confirm the expression level of Hsd17B13 in your chosen cell line (e.g., HepG2, Huh7) using qRT-PCR or Western blotting.[13] Expression levels can vary between cell lines and even between passages. |
| Cell Health and Density | Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for all experiments.[13] High cell density can lead to nutrient depletion and other artifacts. |
| Inhibitor-Medium Interactions | Components in the cell culture medium, such as serum proteins, can bind to the inhibitor, reducing its effective concentration.[10] Consider reducing the serum concentration during the inhibitor treatment period if it does not compromise cell health.[10] |
| Off-Target Effects or Cytotoxicity | At higher concentrations, the observed effects may be due to off-target activity or general cytotoxicity rather than specific inhibition of Hsd17B13.[5][14] Determine the cytotoxic concentration (CC50) of this compound in your cell line and ensure your experimental concentrations are well below this value.[13] |
Experimental Protocols
Biochemical HSD17B13 Inhibition Assay (Luminescent Readout)
This protocol is a generalized method for determining the IC50 value of an inhibitor against purified recombinant Hsd17B13 by measuring NADH production.
Materials:
-
Recombinant human HSD17B13 protein[6]
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[12]
-
This compound
-
Substrate (e.g., β-estradiol or Leukotriene B4)[12]
-
Cofactor: NAD+[12]
-
NAD(P)H-Glo™ Detection Kit[8]
-
White, opaque 384-well plates[12]
-
Plate reader capable of luminescence detection[12]
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.[12]
-
Assay Plate Setup: Add the diluted this compound or vehicle (DMSO in Assay Buffer) to the appropriate wells of the assay plate.[12]
-
Master Mix Preparation: Prepare a Master Mix containing recombinant HSD17B13 enzyme (e.g., final concentration 50-100 nM), substrate (e.g., final concentration 10-50 µM), and NAD+ in Assay Buffer.[12]
-
Reaction Initiation: Add the Master Mix to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[12]
-
Detection: Prepare the NAD(P)H-Glo™ detection reagent according to the manufacturer's instructions. Add the detection reagent to each well.[12]
-
Second Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow the luminescent signal to develop.[12]
-
Data Acquisition: Measure the luminescence using a plate reader.[12]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.[15]
Cell-Based HSD17B13 Activity Assay
This protocol describes a method to assess the inhibitory effect of this compound in a cellular context using cells overexpressing Hsd17B13.
Materials:
-
HEK293 or HepG2 cells[8]
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)[8]
-
Plasmid encoding human Hsd17B13[3]
-
Transfection reagent[3]
-
This compound
-
Substrate (e.g., all-trans-retinol)[16]
-
LC-MS/MS system for product quantification[17]
Procedure:
-
Cell Culture and Transfection: Culture HEK293 or HepG2 cells. Seed cells in 12-well plates. After 24 hours, transfect the cells with a plasmid encoding human Hsd17B13 or an empty vector control.[3]
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Pre-incubate the cells with the compound for 1 hour.[3]
-
Substrate Addition: Add the substrate (e.g., all-trans-retinol) to the cell culture medium and incubate for a sufficient time to allow for enzymatic conversion (e.g., 4-6 hours).[8]
-
Sample Preparation and Analysis: Harvest the cells and cell culture supernatant. Perform retinoid extraction from the samples.[3]
-
Quantification: Quantify the concentration of the product (e.g., retinaldehyde) using a validated LC-MS/MS method.[17]
-
Data Analysis: Calculate the percentage of Hsd17B13 activity relative to the vehicle-treated control. Determine the IC50 value of this compound by fitting the dose-response data to a four-parameter logistic equation.[3]
Visualizations
Hsd17B13 Signaling Pathway
Caption: Simplified signaling pathway of Hsd17B13 and the point of inhibition.
Experimental Workflow for IC50 Determination
Caption: General workflow for a biochemical Hsd17B13 inhibition assay.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A logical guide to troubleshooting inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Dealing with Hsd17B13-IN-98 precipitation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with Hsd17B13-IN-98 precipitation in cell culture media. The information is designed to offer practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is an inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) enzyme.[1] Hsd17B13 is primarily expressed in the liver and is associated with lipid droplets.[2][3] The enzyme is involved in hepatic lipid and retinol (B82714) metabolism.[4][5][6] Genetic studies have shown that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of chronic liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[5][7][8] Therefore, inhibiting Hsd17B13 with small molecules like this compound is a promising therapeutic strategy being investigated for these conditions.
Q2: I am observing precipitation of this compound in my cell culture medium. What are the common causes?
A2: Precipitation of small molecule inhibitors like this compound in aqueous cell culture media is a frequent issue, often due to the compound's hydrophobic nature.[9][10] Common causes include:
-
Low Aqueous Solubility: The intrinsic water solubility of the compound may be very low.
-
"Crashing Out" of Solution: When a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous medium, the abrupt change in solvent polarity can cause the compound to precipitate.[11]
-
High Final Concentration: The desired final concentration in the cell culture medium may exceed the compound's solubility limit.
-
Media Components: Interactions with salts, proteins, or other components in the culture medium can reduce solubility.
-
Temperature and pH: Fluctuations in temperature or a suboptimal pH of the medium can affect compound solubility.
Q3: How should I prepare and store this compound to minimize precipitation?
A3: Proper preparation and storage are critical. For this compound and similar inhibitors, the following practices are recommended:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent, most commonly anhydrous Dimethyl Sulfoxide (DMSO).[12][13]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13][14]
-
Working Dilutions: Prepare fresh working solutions for each experiment by diluting the stock solution in your cell culture medium immediately before use.[13]
Troubleshooting Guide: this compound Precipitation
This guide provides systematic steps to diagnose and resolve precipitation issues.
Initial Assessment
-
Visual Inspection: Carefully observe the cell culture medium after adding this compound. Look for any signs of cloudiness, crystals, or a visible pellet after centrifugation.
-
Microscopic Examination: Check for precipitate under a microscope, which may appear as crystalline structures or amorphous aggregates.
Troubleshooting Strategies
If precipitation is confirmed, consider the following strategies, starting with the simplest to implement.
Strategy 1: Optimize the Dilution Method
-
Problem: The compound is "crashing out" upon direct dilution of the concentrated DMSO stock into the aqueous medium.
-
Solution: Perform a serial dilution. First, make an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of the medium. This gradual change in solvent polarity can help maintain solubility.
Strategy 2: Adjust the Final Concentration
-
Problem: The final concentration of this compound is too high to remain soluble.
-
Solution: Perform a dose-response experiment to determine the maximum soluble concentration under your specific experimental conditions. Test a range of lower concentrations to find a balance between efficacy and solubility.
Strategy 3: Modify the Cell Culture Medium
-
Problem: Components in the medium are contributing to precipitation.
-
Solution:
-
Increase Serum Concentration: If your experiment allows, increasing the serum percentage (e.g., from 10% to 15% or 20%) can help solubilize hydrophobic compounds, as serum proteins like albumin can act as carriers.[10]
-
Use Serum-Free Media Additives: For serum-free conditions, consider adding purified bovine serum albumin (BSA) or other carrier proteins.
-
Strategy 4: Employ Solubilizing Agents
-
Problem: The compound has very low intrinsic aqueous solubility.
-
Solution: The use of pharmaceutically acceptable solubilizing agents (excipients) can be explored. However, it is crucial to test the vehicle for any effects on cell viability and the experimental outcome. Potential agents include:
Important Note: Always include a vehicle control in your experiments that contains the same concentration of DMSO and any other solubilizing agents used for the inhibitor treatment.
Data Presentation
Disclaimer: Specific physicochemical properties for this compound are not publicly available. The following table provides representative data for similar Hsd17B13 inhibitors to guide experimental design.
| Property | Hsd17B13-IN-2 | BI-3231 | General Guidance for this compound |
| Primary Solvent | DMSO | DMSO | DMSO is the recommended primary solvent. |
| Stock Solution Conc. | 100 mg/mL | 125 mg/mL | Prepare a stock of at least 10 mM. |
| Aqueous Solubility | Low | Low | Expected to be low. |
| Formulation Aid | Sonication may be needed for dissolution in DMSO.[10] | Warming may be needed for dissolution in DMSO.[10] | Gentle warming (37°C) and sonication can aid dissolution.[9][10] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
-
Prepare a Stock Solution: Create a 10 mM stock solution of this compound in anhydrous DMSO.
-
Serial Dilutions: In a 96-well plate, perform a 2-fold serial dilution of the stock solution in DMSO.
-
Dilution into Medium: Transfer a small, fixed volume (e.g., 1 µL) of each DMSO dilution into wells of a new 96-well plate containing pre-warmed (37°C) complete cell culture medium (e.g., 199 µL). This creates a 1:200 dilution. Include a DMSO-only control.
-
Incubation and Observation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Assessment: Visually inspect the wells for any signs of precipitation at several time points (e.g., 0, 2, 6, and 24 hours). The highest concentration that remains clear is the maximum working soluble concentration under these conditions.
Protocol 2: Preparing this compound Working Solutions for Cell Treatment
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Intermediate Dilution: Based on the desired final concentration, prepare an intermediate dilution of your 10 mM this compound DMSO stock in a small volume of the pre-warmed medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you could add 2 µL of the 10 mM stock to 198 µL of medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the intermediate dilution to the main volume of pre-warmed medium and mix gently but thoroughly.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Hsd17B13 Signaling Pathway in Hepatocytes
Caption: Hsd17B13 signaling pathway and point of inhibition.
Experimental Workflow for Troubleshooting Precipitation
Caption: Logical workflow for troubleshooting precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. HSD17B13 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Validating Hsd17B13-IN-98's specificity against other HSD17B13 inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the specificity of novel Hsd17B13 inhibitors, with a focus on Hsd17B13-IN-98. By comparing its hypothetical performance with the well-characterized inhibitor BI-3231, this guide offers insights into essential experimental data and methodologies for robust inhibitor characterization.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] The enzyme is predominantly expressed in the liver and is associated with lipid droplets.[3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are linked to a reduced risk of progressing from simple steatosis to more severe liver conditions.[2][4] This has spurred the development of HSD17B13 inhibitors, making rigorous specificity testing crucial to ensure on-target efficacy and minimize off-target effects.
This guide uses BI-3231, a potent and selective HSD17B13 inhibitor, as a benchmark for comparison.[5][6] While public data on this compound is not available, this guide presents a template for its evaluation, highlighting the necessary data points for a thorough specificity assessment.
Quantitative Data Summary: A Comparative Look at Inhibitor Potency and Selectivity
A direct comparison of in vitro potency and selectivity is fundamental in assessing a new inhibitor. The following table summarizes the key parameters for this compound (hypothetical data) and the established inhibitor BI-3231.
| Parameter | This compound (Hypothetical) | BI-3231 | Reference |
| Target | HSD17B13 | HSD17B13 | |
| Ki (human HSD17B13) | ≤ 50 nM | 0.7 ± 0.2 nM | [7] |
| IC50 (human HSD17B13) | Data not publicly available | 1 nM | [8] |
| IC50 (mouse HSD17B13) | Data not publicly available | 13 nM | [8] |
| Selectivity (vs. HSD17B11) | Data not publicly available | >10,000-fold (IC50 > 10 µM) | [9] |
HSD17B13 Signaling Pathway and Experimental Workflow
Understanding the biological context and the methods to test inhibitor specificity is crucial. HSD17B13 expression is regulated by the Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), placing it within a key lipogenic pathway.[1] The following diagrams illustrate this pathway and a typical workflow for screening HSD17B13 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Comparative Efficacy of HSD17B13 Inhibition in Preclinical NASH Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of Hsd17B13 inhibitors against other therapeutic modalities in development for Nonalcoholic Steatohepatitis (NASH). This document summarizes available quantitative data from various preclinical models, details relevant experimental protocols, and visualizes key biological pathways to support further research and development in this field. As no public data is available for a compound specifically named "Hsd17B13-IN-98," this guide will utilize data from well-characterized HSD17B13 inhibitors, including the small molecules INI-822 and BI-3231, and the RNAi therapeutic ALN-HSD, as representative examples of this therapeutic class.
Introduction to HSD17B13 as a Therapeutic Target in NASH
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[2][3] This strong genetic validation has positioned HSD17B13 as a compelling therapeutic target for the treatment of NASH. The proposed mechanism of action for HSD17B13 inhibition involves the modulation of lipid metabolism, which in turn is expected to reduce hepatic steatosis, inflammation, and fibrosis.[1]
Quantitative Comparison of HSD17B13 Inhibitors and Other NASH Therapies
The following tables summarize the in vitro potency and in vivo efficacy of selected HSD17B13 inhibitors compared to other NASH therapeutics in preclinical models. It is important to note that direct head-to-head comparisons are limited, and the data presented is a synthesis from various studies using different models and methodologies.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Type | Target Species | IC50 | Selectivity | Reference(s) |
| INI-822 | Small Molecule | Human | Low nM | >100-fold over other HSD17B family members | [4] |
| BI-3231 | Small Molecule | Human | 1 nM | >10,000-fold vs. HSD17B11 | [5] |
| Mouse | 13 nM | Not Reported | [5] | ||
| ALN-HSD | RNAi | Human | Not Applicable | Target-specific |
Table 2: Comparative In Vivo Efficacy in Preclinical NASH Models
| Compound | Therapeutic Class | NASH Model | Key Efficacy Findings | Reference(s) |
| INI-822 | HSD17B13 Inhibitor | Zucker Obese Rats | - 79-fold increase in the HSD17B13 substrate, 12-HETE, indicating target engagement. | [6] |
| Human Liver-on-a-Chip | - Up to 45% decrease in alpha-smooth muscle actin (α-SMA).- Up to 42% decrease in collagen type 1. | [6] | ||
| AAV8-shHsd17b13 | HSD17B13 Knockdown | High-Fat Diet (HFD) Mouse Model | - Significant decrease in serum ALT and TGs.- Improvement in hepatocyte steatosis and fibrosis. | [7] |
| ALN-HSD | HSD17B13 RNAi | Phase 1 in NASH Patients | - Dose-dependent reduction in HSD17B13 mRNA (up to -78.3%).- Numerically lower ALT and NAFLD Activity Score (NAS) compared to placebo. | [8][9] |
| Obeticholic Acid | FXR Agonist | Diet-Induced Obese (DIO)-NASH Mouse Model | - Reduced histopathological scores of hepatic steatosis and inflammation.- Did not significantly reduce fibrosis severity in this model. | [10] |
| MCD Diet Mouse Model | - Improved NASH-associated steatosis and inflammation.- Did not significantly attenuate liver fibrosis with short-term treatment. | [11] | ||
| Elafibranor (B1671153) | PPARα/δ Agonist | DIO-NASH Mouse Model | - Reduced histopathological scores of hepatic steatosis and inflammation.- Reduced fibrosis severity. | [10] |
| Gubra-Amylin NASH (GAN) Mouse Model | - Reduced quantitative histological markers of steatosis, inflammation, and fibrosis. | [12] | ||
| Semaglutide | GLP-1 Receptor Agonist | DIO-NASH Mouse Model | - Reduced hepatic inflammation and stellate cell activation. | [13] |
| GAN DIO-NASH-HCC Mouse Model | - Improved NASH.- Did not reduce fibrosis. | [14] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the proposed signaling pathway of HSD17B13 in NASH and a general experimental workflow for evaluating HSD17B13 inhibitors.
Detailed Experimental Protocols
Western Diet-Induced NASH Mouse Model
A commonly used protocol to induce NASH in mice that recapitulates many features of the human disease is the Western Diet (WD) model.
-
Diet: Mice are fed a diet high in fat (e.g., 40-60% of calories), fructose, and cholesterol for an extended period (e.g., 16-40 weeks) to induce the full spectrum of NASH pathology, including steatosis, inflammation, and fibrosis.[10][15][16] A common composition is 21.1% fat, 41% sucrose, and 1.25% cholesterol by weight.[15]
-
Disease Induction and Monitoring: The progression of NASH is monitored over time. A baseline liver biopsy may be performed to confirm and stratify mice based on the severity of steatosis and fibrosis before initiating treatment.[10]
-
Compound Administration: The test compound (e.g., an HSD17B13 inhibitor) is administered to a cohort of the NASH mice, typically via oral gavage, at a predetermined dose and frequency for a specified treatment period (e.g., 8 weeks).[10]
-
Efficacy Endpoints:
-
Histopathology: Liver tissue is collected, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for evaluation of fibrosis. The NAFLD Activity Score (NAS) and fibrosis stage are determined by a pathologist.[10]
-
Biochemical Analysis: Serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury. Liver triglycerides and cholesterol content are also quantified.[7][17]
-
Gene Expression Analysis: Quantitative PCR (qPCR) or RNA-sequencing is performed on liver tissue to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1).[5]
-
Human Liver-on-a-Chip Model of NASH
This in vitro model provides a more human-relevant system for assessing the anti-fibrotic potential of drug candidates.
-
Model Setup: Co-cultures of primary human hepatocytes, Kupffer cells, and hepatic stellate cells are established in a microphysiological system.[4]
-
NASH Induction: The cells are cultured in a high-fat medium to induce a NASH-like phenotype, characterized by lipid accumulation and the activation of fibrotic pathways.[4]
-
Compound Treatment: The HSD17B13 inhibitor is added to the culture medium at various concentrations for a specified period (e.g., 16 days).[4]
-
Efficacy Endpoints:
-
Fibrosis Markers: The expression and secretion of key fibrotic proteins, such as α-SMA and collagen type 1, are quantified using techniques like immunofluorescence and ELISA.[4][6]
-
Metabolomic Analysis: Changes in the metabolic profile of the culture medium, such as levels of triglycerides and phospholipids, can be assessed to understand the compound's impact on lipid metabolism.[4]
-
Conclusion
Compared to other therapeutic approaches for NASH, HSD17B13 inhibition offers a novel mechanism of action directly linked to the genetic basis of disease progression. Further studies in robust and standardized preclinical models will be crucial to fully elucidate the comparative efficacy and therapeutic potential of this promising class of drugs. The detailed experimental protocols provided in this guide are intended to aid researchers in the design and interpretation of future studies in this rapidly advancing field.
References
- 1. news-medical.net [news-medical.net]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inipharm.com [inipharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early Trials of siRNA ALN-HSD for NASH Show Safety, Drop in Target mRNA [natap.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eolas-bio.co.jp [eolas-bio.co.jp]
- 13. novonordisk.com [novonordisk.com]
- 14. researchgate.net [researchgate.net]
- 15. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Time course of western diet (WD) induced nonalcoholic steatohepatitis (NASH) in female and male Ldlr-/- mice | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
Reproducibility of HSD17B13 Inhibition: A Comparative Guide to Publicly Available Research Tools
A comparative analysis of inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) reveals a landscape of both well-characterized research compounds and emerging clinical candidates. While a specific compound designated "Hsd17B13-IN-98" lacks public, peer-reviewed data, researchers have several alternative small molecules and RNA interference (RNAi) therapeutics at their disposal to investigate the role of HSD17B13 in liver disease. This guide provides a comparative overview of these alternatives, focusing on their reported efficacy, mechanism of action, and the experimental protocols used to validate their function.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have strongly linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease, making it a promising therapeutic target.[2][3] The primary reproducible finding from both genetic and pharmacological studies is that inhibition of HSD17B13 leads to a reduction in hepatic triglyceride levels.[4]
Comparative Efficacy of HSD17B13 Inhibitors
While no peer-reviewed experimental data is available for "this compound," several other inhibitors have been characterized in the scientific literature. This section summarizes the available quantitative data for these alternatives.
| Compound/Therapeutic | Type | Target | Potency (IC50/Effect) | Key Experimental Findings | References |
| BI-3231 | Small Molecule | HSD17B13 Enzyme | 1 nM (human), 13 nM (mouse) | Potent and selective chemical probe. Reduces triglyceride accumulation in hepatocytes under lipotoxic stress and improves mitochondrial respiratory function. | [4][5][6] |
| INI-822 | Small Molecule | HSD17B13 Enzyme | Phase 1 Clinical Trial | First small molecule inhibitor in clinical development for fibrotic liver diseases. Achieved plasma exposures anticipated to inhibit HSD17B13 with a half-life suitable for once-daily oral dosing. | [3][7][8] |
| ALN-HSD (Rapirosiran) | RNAi Therapeutic | HSD17B13 mRNA | Phase 1 Clinical Trial | Robust target knockdown. Associated with numerically lower liver enzymes and NAFLD Activity Score over six months in NASH patients. Median reduction of 78% in liver HSD17B13 mRNA at 6 months in the highest-dose group. | [9][10] |
| ARO-HSD | siRNA Therapeutic | HSD17B13 mRNA | Phase 1/2 Clinical Trial | Dose-dependent reduction of hepatic HSD17B13 mRNA (up to 93.4%) and protein. Associated with reductions in Alanine Aminotransferase (ALT) levels. | [2][11][12] |
HSD17B13 Signaling Pathway
The expression of HSD17B13 is regulated by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein-1c (SREBP-1c) dependent manner. This pathway is a key contributor to de novo lipogenesis.[13][14][15]
Experimental Protocols
Reproducibility of findings is critically dependent on detailed methodologies. Below are summaries of key experimental protocols used to characterize HSD17B13 inhibitors.
Human and Mouse HSD17B13 Enzymatic Assay
This assay is fundamental for determining the in vitro potency of small molecule inhibitors.[1]
-
Principle: Measures the inhibitor's ability to block the enzymatic conversion of a substrate (e.g., estradiol) by recombinant HSD17B13.
-
Reagents:
-
Recombinant human or mouse HSD17B13 enzyme
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Test compound dissolved in DMSO
-
Assay buffer
-
-
Procedure:
-
Serially dilute the test compound.
-
Pre-incubate the diluted compound with the HSD17B13 enzyme and NAD+.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the conversion of the substrate to determine enzymatic activity and calculate the IC50 of the inhibitor.
-
In Vitro Lipotoxicity Assay
This cellular assay assesses the ability of an HSD17B13 inhibitor to protect hepatocytes from lipotoxic stress.[4][16]
-
Principle: Measures the effect of the inhibitor on triglyceride accumulation and cell viability in hepatocytes challenged with a fatty acid, such as palmitic acid.
-
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary mouse hepatocytes
-
Cell culture medium
-
Palmitic acid to induce lipotoxicity
-
Test compound (e.g., BI-3231)
-
Reagents for assessing triglyceride accumulation (e.g., Oil Red O staining)
-
Reagents for assessing cell viability (e.g., MTT assay)
-
-
Procedure:
-
Culture hepatocytes in multi-well plates.
-
Induce lipotoxicity by treating cells with palmitic acid.
-
Co-incubate cells with varying concentrations of the test compound.
-
Stain for lipid droplets with Oil Red O and quantify triglyceride accumulation.
-
Assess cell viability using an MTT assay.
-
Experimental Workflow for HSD17B13 Inhibitor Characterization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel HSD17B13 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 3. businesswire.com [businesswire.com]
- 4. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 8. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 9. Regeneron and Alnylam Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy Volunteers [prnewswire.com]
- 10. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ir.arrowheadpharma.com [ir.arrowheadpharma.com]
- 12. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 16. benchchem.com [benchchem.com]
Navigating HSD17B13 Inhibitor Selectivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the cross-reactivity and selectivity profiles of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors. As the therapeutic potential of targeting HSD17B13 for non-alcoholic steatohepatitis (NASH) and other liver diseases gains traction, understanding the specificity of available chemical probes is paramount.
This guide focuses on Hsd17B13-IN-98 and provides a comparative landscape including other notable inhibitors to highlight the importance of comprehensive selectivity profiling. While this compound is documented as an inhibitor of HSD17B13, detailed public information regarding its cross-reactivity against other enzymes, particularly the highly homologous HSD17B family members, is limited. In contrast, inhibitors like BI-3231 have been more extensively characterized, offering a benchmark for the rigorous evaluation required in drug development.
Quantitative Data Summary
The following table summarizes the available inhibitory activity data for this compound and other well-characterized HSD17B13 inhibitors. This data is crucial for comparing the potency and, where available, the selectivity of these compounds.
| Compound | Target | Assay Type | Substrate | IC50 | Species | Selectivity Data | Reference |
| This compound | HSD17B13 | Enzymatic | Estradiol | < 0.1 µM | Not Specified | Not Publicly Available | [1] |
| BI-3231 | HSD17B13 | Enzymatic | Estradiol | 1 nM | Human | >10,000-fold vs HSD17B11 | |
| HSD17B13 | Enzymatic | Estradiol | 13 nM | Mouse | |||
| HSD17B11 | Enzymatic | Not Specified | > 10,000 nM | Not Specified | [2] | ||
| Compound 32 (Hsd17B13-IN-31) | HSD17B13 | Not Specified | Not Specified | 2.5 nM | Not Specified | Stated as "highly selective" | [3] |
| HSD17B13 | Not Specified | Estradiol | < 0.1 µM | Human | [4] | ||
| HSD17B13 | Not Specified | Leukotriene B4 | < 1 µM | Human | [4] |
The Significance of Selectivity Profiling
HSD17B13 is part of a large family of 17-beta hydroxysteroid dehydrogenases with significant structural similarities. Cross-reactivity with other family members, such as HSD17B11, could lead to off-target effects and confound experimental results. Therefore, rigorous selectivity profiling is a critical step in the validation of any HSD17B13 inhibitor.
Experimental Protocols
The determination of an inhibitor's potency and selectivity profile involves a series of robust biochemical and cellular assays. Below are detailed methodologies for key experiments typically cited in the characterization of HSD17B13 inhibitors.
HSD17B13 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant HSD17B13.
-
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., estradiol)
-
Cofactor (e.g., NAD+)
-
Test compound
-
Assay buffer
-
Detection reagent to measure product formation or cofactor consumption (e.g., NADH)
-
-
Procedure:
-
A solution of the HSD17B13 enzyme is pre-incubated with varying concentrations of the test inhibitor.
-
The enzymatic reaction is initiated by the addition of the substrate and cofactor.
-
The reaction is allowed to proceed for a set period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed is quantified. This is often achieved by measuring the fluorescence or absorbance of the product or a coupled reaction product.
-
IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model.
-
Selectivity Counter-Screening Assay
This assay assesses the inhibitory activity of a compound against other related enzymes to determine its selectivity.
-
Objective: To measure the IC50 of a test compound against other HSD17B family members (e.g., HSD17B11) or a broader panel of enzymes.
-
Procedure:
-
The enzymatic inhibition assay protocol described above is repeated.
-
Instead of HSD17B13, the assay is performed with other purified enzymes of interest.
-
The IC50 values obtained for the off-target enzymes are compared to the IC50 value for HSD17B13 to determine the selectivity ratio.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify target engagement in a cellular environment.
-
Objective: To confirm that the inhibitor binds to HSD17B13 within intact cells.
-
Procedure:
-
Cells expressing HSD17B13 are treated with the test compound or a vehicle control.
-
The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
The cells are lysed, and the soluble protein fraction is separated from the aggregated protein by centrifugation.
-
The amount of soluble HSD17B13 remaining at each temperature is quantified by methods such as Western blotting or mass spectrometry.
-
Binding of the inhibitor stabilizes the protein, resulting in a higher melting temperature compared to the vehicle-treated control.
-
Visualizing Key Processes
To further clarify the biological context and experimental design, the following diagrams illustrate the HSD17B13 signaling pathway and a typical workflow for inhibitor selectivity profiling.
Caption: Simplified HSD17B13 signaling pathway in hepatocytes.
Caption: Experimental workflow for HSD17B13 inhibitor selectivity profiling.
References
A Head-to-Head Comparison of Hsd17B13-IN-98 and Other Tool Compounds for Liver Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hsd17B13-IN-98 and other leading tool compounds targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme has emerged as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, spurring the development of inhibitors to mimic this protective effect.[1] This guide summarizes key experimental data to aid in the selection of the most appropriate tool compound for your research needs.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[2] Its expression is upregulated in the livers of patients with NAFLD.[3][4] The enzyme is involved in the metabolism of steroids, fatty acids, and retinoids.[5] The expression of HSD17B13 is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1c (SREBP-1c) dependent manner, a key pathway in lipid metabolism.[6] Inhibition of HSD17B13 is believed to protect the liver by modulating lipid metabolism and reducing inflammation and fibrosis.[6]
Below is a diagram illustrating the signaling pathway involving HSD17B13 in hepatocytes.
Quantitative Data Summary
The following tables provide a head-to-head comparison of the in vitro potency and in vivo efficacy of this compound and other prominent HSD17B13 inhibitors.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target Species | IC50 | Kᵢ | Selectivity | Reference(s) |
| This compound | Human | ≤ 0.1 µM (Estradiol substrate) | Not Reported | Not Reported | [7] |
| BI-3231 | Human | 1 nM | 0.7 nM | >10,000-fold vs. HSD17B11 | [8] |
| Mouse | 13 nM | Not Reported | Not Reported | [8] | |
| Compound 32 | Human | 2.5 nM | Not Reported | Highly Selective | [9] |
| INI-822 | Human | Low nM | Not Reported | >100-fold over other HSD17B family members | [10] |
Table 2: In Vivo Efficacy of HSD17B13 Inhibitors
| Compound | Preclinical Model(s) | Key Efficacy Findings | Reference(s) |
| This compound | Data not publicly available | - | - |
| BI-3231 | Palmitic acid-induced lipotoxicity in hepatocytes | Reduced triglyceride accumulation and improved cell proliferation and lipid homeostasis. | [8] |
| Compound 32 | Multiple mouse models of MASH | Exhibited better anti-MASH effects compared to BI-3231. Regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway. | [9][11] |
| M-5475 | CDAA-HFD mouse model of MASH | Reduced plasma ALT levels and liver hydroxyproline. Led to reduced fibrosis stage. | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and validation of findings.
In Vitro HSD17B13 Enzymatic Inhibition Assay
This assay determines the in vitro potency of test compounds against the HSD17B13 enzyme.
-
Objective: To determine the IC50 value of an inhibitor against recombinant HSD17B13.
-
Methodology:
-
Recombinant human HSD17B13 enzyme is incubated with the test compound at various concentrations in an assay buffer (e.g., 25 mM Tris-HCl, pH 7.6, 0.02% Triton X-100).
-
The reaction is initiated by the addition of a substrate (e.g., estradiol (B170435) or retinol) and the cofactor NAD+.
-
The reaction mixture is incubated at 37°C for a specified time (e.g., 60 minutes).
-
The production of NADH, which is proportional to enzyme activity, is measured using a detection reagent such as the NADH-Glo™ Detection System.
-
Luminescence is read on a plate reader. The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Cellular HSD17B13 Inhibition Assay
This assay measures the ability of a compound to inhibit HSD17B13 activity within a cellular context.
-
Objective: To determine the cellular IC50 of an inhibitor.
-
Methodology:
-
A human hepatocyte cell line (e.g., HepG2 or HEK293) is engineered to overexpress HSD17B13.
-
Cells are seeded in multi-well plates and treated with the test compound at various concentrations for a defined period (e.g., 1-2 hours).
-
A substrate (e.g., all-trans-retinol) is added to the cell culture medium.
-
After incubation (e.g., 6-8 hours), the cells are washed and lysed.
-
The cell lysate is analyzed using LC-MS/MS to quantify the levels of the substrate and its metabolite (e.g., retinaldehyde).
-
The percent inhibition of HSD17B13 activity at each compound concentration is calculated to determine the cellular IC50 value.
-
In Vivo Efficacy Studies in Mouse Models of MASH
This protocol provides a general framework for evaluating the in vivo efficacy of HSD17B13 inhibitors.
-
Objective: To assess the therapeutic effect of an HSD17B13 inhibitor on liver steatosis, inflammation, and fibrosis in a mouse model of MASH.
-
Methodology:
-
Animal Model: MASH is induced in mice (e.g., C57BL/6J) using a specialized diet such as a high-fat diet (HFD) or a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) for a period of 8-12 weeks.[8]
-
Compound Administration: Mice are randomized into treatment and vehicle control groups. The HSD17B13 inhibitor is administered, typically via oral gavage, at a predetermined dose and frequency for a specified treatment period (e.g., 4-8 weeks).[13]
-
Efficacy Assessment: At the end of the study, blood and liver tissue are collected for analysis.
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST) and lipids are measured.[6]
-
Histological Analysis: Liver sections are stained with Hematoxylin & Eosin (H&E) to assess the NAFLD Activity Score (NAS) and with Sirius Red to quantify fibrosis.[1]
-
Gene Expression Analysis: Hepatic expression of genes involved in inflammation and fibrosis (e.g., Col1a1, Timp1) is quantified by qPCR.[14]
-
-
The following diagram illustrates a general experimental workflow for these types of studies.
Conclusion
The development of potent and selective HSD17B13 inhibitors represents a promising therapeutic strategy for NASH and other chronic liver diseases. This compound, BI-3231, Compound 32, and INI-822 all demonstrate significant in vitro potency. Emerging in vivo data, particularly for Compound 32, suggests that these inhibitors can translate their enzymatic inhibition into therapeutic benefits in preclinical models of MASH.[7] The choice of a specific tool compound will depend on the research question, with factors such as potency, selectivity, and available in vivo data playing a crucial role in the decision-making process. The detailed protocols provided in this guide offer a framework for the continued investigation and comparison of these and other novel HSD17B13 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. | Semantic Scholar [semanticscholar.org]
- 12. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Independent Validation of Hsd17B13 Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a promising therapeutic strategy for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have provided strong validation for Hsd17B13 as a therapeutic target, showing that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of developing chronic liver diseases.[2][3][4] This has led to the development of small molecule inhibitors aimed at mimicking this protective effect.[4][5]
While specific information regarding "Hsd17B13-IN-98" is not publicly available, this guide provides a comparative analysis of independently validated Hsd17B13 inhibitors with published data. This guide will objectively compare the performance of these alternatives and provide supporting experimental data to inform research and development decisions.
Quantitative Comparison of Hsd17B13 Inhibitors
The landscape of Hsd17B13 inhibitors includes several small molecules that have been characterized in the public domain. The following table summarizes the in vitro potency of some of these compounds.
| Inhibitor | Target | IC50 | Substrate(s) | Key Comments |
| BI-3231 | Human HSD17B13 | 1 nM[1][2][4] | Estradiol, Leukotriene B4[1][6] | Potent and selective inhibitor with high selectivity over HSD17B11.[2][4] It has been shown to reduce lipotoxic effects in hepatocytes.[7] However, it may be limited in in vivo applications due to extensive phase II metabolism.[2][6] |
| Mouse HSD17B13 | 13 nM[1][4] | Estradiol[1] | ||
| Compound 32 | Human HSD17B13 | 2.5 nM[8] | Not Specified[8] | A highly potent and selective inhibitor that has demonstrated a better liver microsomal stability and pharmacokinetic profile compared to BI-3231.[8] It has also shown robust in vivo anti-MASH activity in mouse models.[8] |
| Hsd17B13-IN-78 | Human HSD17B13 | < 0.1 µM[4] | Estradiol[4] | Publicly available data is limited.[4] |
| Hsd17B13-IN-23 | Human HSD17B13 | < 0.1 µM[1] | Estradiol[1] | A potent inhibitor.[1] |
| < 1 µM[1] | Leukotriene B3[1] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of Hsd17B13 inhibitors. Below is a representative protocol for a key in vitro experiment.
Biochemical Enzyme Inhibition Assay
This assay is fundamental for determining the in vitro potency (IC50) of a test compound against Hsd17B13.
Objective: To measure the concentration-dependent inhibition of recombinant Hsd17B13 enzymatic activity by a test compound.
Materials:
-
Recombinant human Hsd17B13 protein
-
Assay Buffer
-
Substrate: Estradiol (or other suitable substrates like retinol (B82714) or leukotriene B3)[1][6]
-
Cofactor: NAD+[4]
-
Test compound (e.g., this compound) dissolved in DMSO
-
NADH detection reagent (e.g., NAD(P)H-Glo™)[9]
-
384-well or 1536-well assay plates[9]
-
Plate reader capable of measuring luminescence or absorbance at 340 nm[2]
Procedure:
-
Compound Dispensing: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compounds or DMSO (for controls) into the wells of the assay plate.[10]
-
Enzyme Addition: Add the diluted Hsd17B13 enzyme solution to all wells except for the positive control wells (which will receive assay buffer instead).[10]
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the test compound to bind to the enzyme.[10]
-
Reaction Initiation: Add a mix of the substrate (e.g., estradiol) and cofactor (NAD+) to all wells to start the enzymatic reaction.[4]
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.[10]
-
Detection: Add the NADH detection reagent to each well. This reagent will generate a luminescent signal proportional to the amount of NADH produced.[10]
-
Luminescence Reading: Incubate the plate as per the detection reagent's protocol and then measure the luminescence signal using a plate reader.[10]
-
Data Analysis: The signal from wells with no enzyme represents 100% inhibition, and the signal from wells with DMSO vehicle represents 0% inhibition.[10] Calculate the percent inhibition for each compound concentration and plot the results to determine the IC50 value using a suitable dose-response curve.[1]
Visualizations
Experimental Workflow for Hsd17B13 Inhibitor Validation
The following diagram illustrates a typical workflow for the discovery and validation of Hsd17B13 inhibitors.
Caption: A typical workflow for the discovery and validation of Hsd17B13 inhibitors.
Hsd17B13 Signaling Pathway in Hepatocytes
The diagram below depicts the proposed signaling pathway of Hsd17B13 in the context of NAFLD pathogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
HSD17B13 Inhibition in Patient-Derived Liver Models: A Comparative Analysis of Hsd17B13-IN-98 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hsd17B13-IN-98 and other emerging therapeutic alternatives targeting the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. The performance of these inhibitors in patient-derived and other relevant liver cell models is summarized, supported by available experimental data and detailed protocols to aid in the evaluation of these compounds for liver disease research.
Introduction to HSD17B13 as a Therapeutic Target
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] Its expression is elevated in patients with non-alcoholic fatty liver disease (NAFLD).[5] Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe liver diseases such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[2][3] This strong genetic validation has established HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases. The primary strategy is to inhibit the enzymatic activity of HSD17B13 to mimic the protective effects observed in individuals with the genetic variants.[1]
Performance Comparison of HSD17B13 Inhibitors
This section compares the performance of the small molecule inhibitor this compound with other alternatives, including small molecules and RNA interference (RNAi) therapeutics. The data presented is compiled from various sources, and direct head-to-head comparisons in the same patient-derived cell models are limited in the public domain.
Small Molecule Inhibitors
Small molecule inhibitors offer the potential for oral administration and are a major focus of therapeutic development for HSD17B13.
Table 1: In Vitro Potency of Small Molecule HSD17B13 Inhibitors
| Inhibitor | Type | Target | IC50 | Species | Reference(s) |
| This compound | Small Molecule | HSD17B13 | < 0.1 µM | Not Specified | |
| BI-3231 | Small Molecule | HSD17B13 | 1 nM (Ki) | Human | [6][7] |
| 13 nM (Ki) | Mouse | [6][7] | |||
| INI-822 | Small Molecule | HSD17B13 | Low nM | Not Specified | [7][8] |
| EP-036332 | Small Molecule | HSD17B13 | 14 nM | Human | [6] |
| 2.5 nM | Mouse | [6] |
Table 2: Performance of Small Molecule Inhibitors in Patient-Derived and Liver Cell Models
| Inhibitor | Cell Model | Key Findings | Reference(s) |
| BI-3231 | Primary Human Hepatocytes, HepG2 cells | - Significantly decreased triglyceride accumulation under lipotoxic stress.- Improved hepatocyte proliferation and lipid homeostasis.- Increased mitochondrial respiratory function. | [6][9][10] |
| INI-822 | Primary Human "Liver-on-a-Chip" Model | - Decreased fibrotic proteins, including up to a 45% reduction in alpha-smooth muscle actin (α-SMA) and a 42% reduction in collagen type 1. | [8] |
RNA Interference (RNAi) Therapeutics
RNAi therapeutics aim to reduce the expression of the HSD17B13 protein by targeting its mRNA.
Table 3: Performance of RNAi Therapeutics in Clinical Studies
| Therapeutic | Mechanism | Key Findings in Patients with NASH or suspected NASH | Reference(s) |
| ARO-HSD | RNAi | - Dose-dependent reduction in hepatic HSD17B13 mRNA (up to 93.4% reduction).- Reduction in liver enzymes (ALT and AST). | [11][12] |
| Rapirosiran (ALN-HSD) | RNAi | - Robust, dose-dependent reduction in liver HSD17B13 mRNA (median reduction of 78% at the highest dose). |
Signaling Pathways and Experimental Workflows
A comprehensive understanding of the signaling pathways involving HSD17B13 and the experimental workflows to evaluate its inhibitors is crucial for research and development.
HSD17B13 Signaling Pathway in Hepatocytes
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes.
Experimental Workflow for Evaluating HSD17B13 Inhibitors in Patient-Derived Cells
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of HSD17B13 inhibitors in patient-derived cell models.
Lipid Accumulation Assay (Oil Red O Staining)
Objective: To quantify the effect of HSD17B13 inhibition on intracellular lipid accumulation in hepatocytes.
Materials:
-
Primary human hepatocytes or liver cell line (e.g., HepG2)
-
Collagen-coated culture plates
-
Hepatocyte culture medium
-
Lipotoxic agent (e.g., palmitic acid complexed to BSA)
-
HSD17B13 inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
Procedure:
-
Seed hepatocytes on collagen-coated plates and allow them to adhere.
-
Induce lipotoxicity by treating cells with a fatty acid solution for 24-48 hours.
-
Concurrently, treat the cells with various concentrations of the HSD17B13 inhibitor or vehicle control.
-
After incubation, wash the cells with PBS and fix with 4% PFA for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 1 hour at room temperature.
-
Wash with water to remove excess stain.
-
Acquire images using a light microscope.
-
For quantification, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at approximately 510 nm.
Gene Expression Analysis of Fibrosis and Inflammation Markers (qPCR)
Objective: To determine the impact of HSD17B13 inhibition on the expression of genes involved in liver fibrosis and inflammation.
Materials:
-
Treated primary human hepatocytes or co-culture models
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., ACTA2 (α-SMA), COL1A1, IL6, TNF) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Treat cells with the HSD17B13 inhibitor or vehicle control as described previously.
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential cytotoxic effects of the HSD17B13 inhibitor on liver cells.
Materials:
-
Primary human hepatocytes or liver cell line
-
Culture plates
-
HSD17B13 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the HSD17B13 inhibitor for 24-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with the solubilization buffer.
-
Measure the absorbance at approximately 570 nm.
-
Express cell viability as a percentage of the vehicle-treated control.
Conclusion
The inhibition of HSD17B13 presents a genetically validated and promising therapeutic strategy for the treatment of chronic liver diseases. While public data on the performance of this compound in patient-derived cell models is currently limited, this guide provides a comparative framework by presenting available data for alternative inhibitors such as BI-3231 and INI-822, as well as RNAi therapeutics. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and execute studies to further evaluate this compound and other novel inhibitors in relevant preclinical models. Future head-to-head studies in patient-derived systems will be critical to fully elucidate the comparative efficacy of these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. stemcell.com [stemcell.com]
- 8. inipharm.com [inipharm.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
Confirming On-Target Effects of Hsd17B13 Inhibition: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of genetic methods to confirm the on-target effects of Hsd17B13 inhibitors, using the hypothetical compound Hsd17B13-IN-98 as a primary example. The data and protocols presented herein are based on established methodologies and publicly available information on other known Hsd17B13 inhibitors and genetic variants.
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a compelling therapeutic target for metabolic dysfunction-associated steatohepatitis (MASH) and other chronic liver diseases.[1] This liver-specific, lipid droplet-associated enzyme's activity has been linked to the progression of liver pathology.[1][2] Human genetics have provided a strong rationale for its inhibition, with loss-of-function variants in the HSD17B13 gene being associated with a reduced risk of progression from simple steatosis to more severe liver conditions.[1][3]
This guide will compare the on-target effects of a hypothetical small molecule inhibitor, this compound, with two key genetic validation approaches: RNA interference (RNAi) and the naturally occurring loss-of-function variant rs72613567.
Comparative Analysis of Hsd17B13 Inhibition Strategies
To definitively attribute the observed phenotype of a small molecule inhibitor to its intended target, it is crucial to compare its effects to genetic methods of target perturbation. The following table summarizes the expected outcomes of this compound treatment versus genetic knockdown/knockout.
| Parameter | This compound (Hypothetical) | RNAi (shRNA/siRNA) | HSD17B13 LoF Variant (rs72613567) | References |
| Mechanism of Action | Reversible/Irreversible binding to Hsd17B13 active site | Post-transcriptional gene silencing | Production of a truncated, unstable protein with reduced enzymatic activity | [1][4] |
| Effect on Hsd17B13 Protein | Inhibition of enzymatic activity | Reduced protein expression | Loss of enzymatic function | [1][4] |
| Cellular Phenotype | ||||
| Lipid Accumulation | Reduction in lipid droplet size and number in hepatocytes | Reduction in lipid droplet size and number in hepatocytes | Associated with protection against hepatic steatosis | [3][5][6] |
| Inflammation Markers | Decrease in pro-inflammatory cytokine expression (e.g., TNF-α, IL-6) | Decrease in pro-inflammatory cytokine expression | Associated with reduced lobular inflammation | [3] |
| Fibrosis Markers | Reduction in collagen deposition and expression of fibrotic genes (e.g., α-SMA, COL1A1) | Reduction in collagen deposition and expression of fibrotic genes | Associated with reduced risk of liver fibrosis and cirrhosis | [3][7] |
| In Vivo Efficacy | ||||
| Liver Triglycerides | Significant reduction in a high-fat diet mouse model | Significant reduction in a high-fat diet mouse model | Not directly applicable (genetic predisposition) | [6] |
| ALT/AST Levels | Reduction in serum transaminase levels | Reduction in serum transaminase levels | Associated with reduced plasma ALT and AST levels | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving Hsd17B13 and a typical experimental workflow for validating the on-target effects of an inhibitor like this compound.
Hsd17B13 signaling pathway in hepatocytes.
Experimental workflow for on-target validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Hsd17B13 Enzymatic Assay
Objective: To determine the in vitro potency of this compound.
Materials:
-
Purified recombinant human Hsd17B13 protein
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing purified Hsd17B13 enzyme, NAD+, and assay buffer.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding estradiol.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the production of NADH, which is proportional to enzyme activity, by monitoring the increase in absorbance at 340 nm.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Palmitic Acid-Induced Lipotoxicity in HepG2 Cells
Objective: To assess the ability of this compound to protect against lipid accumulation in a cellular model of NAFLD.
Materials:
-
HepG2 cells
-
DMEM medium supplemented with 10% FBS
-
Palmitic acid (PA)
-
Bovine serum albumin (BSA)
-
This compound
-
HSD17B13 siRNA
-
Oil Red O staining solution
-
qRT-PCR reagents
-
Western blot reagents
Procedure:
-
Culture HepG2 cells to 80% confluency.
-
Treat cells with either this compound, HSD17B13 siRNA, or a vehicle control for 24 hours.
-
Induce lipotoxicity by treating the cells with PA complexed to BSA for another 24 hours.
-
Lipid Accumulation: Fix the cells and stain with Oil Red O. Quantify lipid droplets by microscopy and image analysis.
-
Gene Expression: Extract RNA and perform qRT-PCR to measure the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN), inflammation (e.g., TNF-α, IL-6), and fibrosis (e.g., α-SMA, COL1A1).
-
Protein Analysis: Prepare cell lysates and perform Western blotting to determine the protein levels of Hsd17B13 and other relevant markers.
shRNA-Mediated Knockdown of Hsd17B13 in a Mouse Model of NAFLD
Objective: To confirm the therapeutic effect of Hsd17B13 inhibition in vivo.[6]
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD)
-
Adeno-associated virus (AAV) expressing shRNA targeting Hsd17B13 (AAV-shHsd17b13)
-
Control AAV
-
This compound
-
Vehicle control
Procedure:
-
Induce NAFLD in mice by feeding them an HFD for 8-12 weeks.
-
Divide the mice into treatment groups:
-
Vehicle control
-
This compound
-
AAV-shHsd17b13
-
Control AAV
-
-
Administer the respective treatments. For AAV, a single tail vein injection is typically used. For this compound, daily oral gavage may be appropriate.
-
Continue the HFD and treatment for an additional 4-8 weeks.
-
At the end of the study, collect blood and liver tissue.
-
Serum Analysis: Measure serum levels of ALT and AST.
-
Histology: Perform H&E staining for steatosis and inflammation, and Sirius Red staining for fibrosis.
-
Biochemical Analysis: Quantify liver triglyceride content.
-
Gene and Protein Expression: Analyze the expression of Hsd17B13 and markers of lipogenesis, inflammation, and fibrosis in liver tissue.
By comparing the phenotypic outcomes of this compound treatment with those of genetic knockdown, researchers can robustly confirm that the compound's effects are mediated through the intended target, Hsd17B13. This rigorous validation is a critical step in the development of novel therapeutics for chronic liver diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Hsd17B13-IN-98
For Immediate Implementation by Laboratory Professionals
The proper disposal of the research compound Hsd17B13-IN-98, a potent inhibitor of the 17β-hydroxysteroid dehydrogenase 13 enzyme, is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on established guidelines for similar hazardous chemical waste is mandatory. Adherence to the following procedures is essential to ensure a safe laboratory environment and compliance with regulatory standards.
All materials contaminated with this compound, including the pure compound, solutions, and used consumables, should be treated as hazardous chemical waste.[1][2] The primary disposal method is through a licensed professional waste disposal service.[3] Under no circumstances should this chemical or its waste be disposed of in the environment, drains, or sewer systems.[3]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment to prevent exposure through inhalation, ingestion, or skin contact.[1][4]
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from accidental splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended when handling the pure compound or concentrated solutions. | To prevent skin contact with the chemical.[5] |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To prevent inhalation of airborne powder or aerosols.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.[3]
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1]
-
Solid Waste: Unused or expired this compound powder, as well as contaminated personal protective equipment (e.g., gloves, weighing papers, pipette tips), should be collected in a designated solid chemical waste container.[6][7]
-
Liquid Waste: Solutions containing this compound, including stock solutions and experimental residues, must be collected in a separate, leak-proof liquid hazardous waste container.[7][8] Waste streams should not be mixed unless compatibility is confirmed.[2]
Step 2: Waste Collection and Container Management
All waste must be collected in appropriate, clearly labeled containers.
| Waste Type | Recommended Container |
| Solid Waste | A clearly labeled, sealable, and sturdy container.[6] |
| Liquid Waste | A labeled, screw-cap, and leak-proof bottle.[6] |
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent (if applicable, e.g., "in DMSO"), and the approximate concentration and quantity.[6]
Step 3: Decontamination of Labware
All laboratory equipment and surfaces that have come into contact with this compound must be decontaminated.
-
Glassware and Equipment: Rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) into a designated hazardous waste container.[8] The rinse solvent must be collected as hazardous waste.[8]
-
Surfaces: Clean any contaminated surfaces with a suitable solvent and absorbent materials. Dispose of the cleaning materials as hazardous chemical waste.[8]
Step 4: Storage and Disposal
-
Store sealed hazardous waste containers in a designated, secure area away from incompatible materials.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[1][7]
Accidental Release Measures
In the event of a spill, the following procedures should be immediately followed:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[8]
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Contain: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. For a liquid spill, use absorbent materials (e.g., sand, vermiculite) to contain it.[3][8]
-
Clean: Decontaminate the spill area as described in the decontamination section.[8]
-
Dispose: Place all cleanup materials in a sealed container for disposal as hazardous waste.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Essential Protective Measures for Handling Hsd17B13-IN-98
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Hsd17B13-IN-98, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13, must adhere to stringent safety protocols to mitigate risks associated with this research chemical. This guide provides essential, immediate safety and logistical information, including comprehensive operational and disposal plans, to ensure a safe laboratory environment.
Given that this compound is a potent small molecule inhibitor, a thorough understanding and implementation of personal protective equipment (PPE) protocols are the first line of defense against potential exposure. The following tables and procedures outline the necessary equipment and steps for safe handling.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is mandatory to prevent inhalation, dermal, and ocular exposure. The following table summarizes the required PPE for handling this compound.[1][2]
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended when handling the pure compound or concentrated solutions. | Prevents skin contact with the chemical.[1][2] |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of chemical solutions.[1] |
| Body Protection | A fully buttoned laboratory coat. For larger quantities or situations with a high risk of splashing, a chemically resistant apron should be worn over the lab coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | All handling of this compound powder must be conducted in a certified chemical fume hood or a ventilated balance enclosure. | Prevents inhalation of airborne powder or aerosols. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is crucial for minimizing exposure risks. The following workflow outlines the key procedural steps.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a stock solution of this compound, a common starting point for in-vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance within a ventilated enclosure
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes with sterile, filtered tips
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood or ventilated balance enclosure is certified and functioning correctly.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Dissolution: In the chemical fume hood, add the appropriate volume of anhydrous DMSO to the tube to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (assuming a molecular weight of X g/mol ), you would add Y µL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is a critical component of laboratory safety and environmental responsibility.
Caption: Disposal Workflow for this compound Contaminated Materials.
Disposal Procedure:
-
Waste Segregation: All materials that have come into contact with this compound, including unused compound, contaminated PPE, pipette tips, and vials, must be disposed of as hazardous chemical waste.[1]
-
Containerization: Collect all solid and liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store the sealed waste container in a designated and secure area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department.
-
Institutional Guidelines: Always follow your institution's specific EHS guidelines for chemical waste disposal, as well as all local, state, and federal regulations. Never dispose of chemical waste down the drain.[1]
By adhering to these safety and handling protocols, researchers can minimize their risk of exposure and ensure a safe and compliant laboratory environment when working with the potent inhibitor this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
